2-Bromo-1,10-phenanthroline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2/c13-10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJUDAZGVGIDLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310088 | |
| Record name | 2-Bromo-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22426-14-8 | |
| Record name | 2-Bromo-1,10-phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22426-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-Bromo-1,10-phenanthroline from 1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Bromo-1,10-phenanthroline from 1,10-phenanthroline, a process of significant interest for the development of novel ligands in coordination chemistry and functional materials. Direct bromination of the 1,10-phenanthroline core is challenging due to the electron-deficient nature of the heterocyclic rings, which deactivates them towards electrophilic substitution. The established and efficient method circumvents this issue through a two-step process involving the initial formation of a phenanthroline-N-oxide intermediate, followed by a regioselective bromination at the C2 position.
Summary of Synthetic Approach
The synthesis proceeds via two key transformations:
-
N-Oxidation: 1,10-phenanthroline is first oxidized to 1,10-phenanthroline-1-N-oxide. This step is crucial as it activates the pyridine ring for subsequent functionalization.
-
Regioselective Bromination: The N-oxide intermediate is then brominated, directing the bromine atom specifically to the C2 position.
This guide provides detailed experimental protocols for each step, along with a summary of the reported quantitative data.
Experimental Workflow
The overall synthetic process is depicted in the following workflow diagram:
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: N-Oxidation of 1,10-phenanthroline
| Parameter | Value | Reference |
| Starting Material | 1,10-Phenanthroline | [1] |
| Oxidizing Agent | Potassium peroxomonosulfate (PMS) | [1] |
| Solvent | Water (acidified with H₂SO₄) | [1] |
| Reaction Temperature | 60 °C | [1] |
| Reaction Time | 2-38 hours | [1] |
| Yield | 86.6% | [1] |
| Melting Point | Not Reported | |
| Appearance | Yellowish-brown solid | [1] |
Table 2: Bromination of 1,10-Phenanthroline-1-N-oxide
| Parameter | Value | Reference |
| Starting Material | 1,10-Phenanthroline-1-N-oxide | [2] |
| Brominating Agent | Tetra-n-butylammonium bromide (TBABr) | [2] |
| Activating Agent | p-Toluenesulfonic anhydride (Ts₂O) | [2] |
| Solvent | 1,2-Dichloroethane (DCE) | [2] |
| Reaction Temperature | 80 °C | [2] |
| Reaction Time | 12 hours | [2] |
| Yield | 75% | [2] |
| Melting Point | 161.0 to 165.0 °C | |
| Appearance | White to light yellow powder |
Detailed Experimental Protocols
Step 1: Synthesis of 1,10-Phenanthroline-1-N-oxide[1]
Materials:
-
1,10-Phenanthroline
-
Potassium peroxomonosulfate (PMS)
-
Sulfuric acid (2 M)
-
Sodium hydroxide solution
-
Deionized water
Procedure:
-
A ~15 mM aqueous solution of 1,10-phenanthroline is prepared.
-
A small amount of 2 M sulfuric acid is added to the solution to increase the solubility of the substrate and to establish slightly acidic conditions (pH ~ 2). This prevents di-N-oxidation.
-
Approximately 1.1-1.2 equivalents of solid potassium peroxomonosulfate (PMS) are added to the solution.
-
The reaction mixture is stirred at 60 °C. The reaction progress is monitored, and the time for complete conversion can vary between 2 and 38 hours.
-
After complete conversion, the reaction mixture is cooled to room temperature and neutralized by the addition of sodium hydroxide solution. The pH is adjusted to approximately 3-3.5 pH units above the pKa of the starting 1,10-phenanthroline to ensure complete deprotonation of the N-oxide product.
-
The resulting precipitate, 1,10-phenanthroline-1-N-oxide, is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of this compound[2]
Materials:
-
1,10-Phenanthroline-1-N-oxide
-
Tetra-n-butylammonium bromide (TBABr)
-
p-Toluenesulfonic anhydride (Ts₂O)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To a solution of 1,10-phenanthroline-1-N-oxide (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE) is added tetra-n-butylammonium bromide (4.0 equivalents).
-
p-Toluenesulfonic anhydride (2.5 equivalents) is then added to the mixture.
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical progression of the chemical transformations and the key reagents involved.
Caption: Key transformations and reagents in the synthesis.
References
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1,10-phenanthroline is a versatile heterocyclic compound that serves as a crucial building block in coordination chemistry and organic synthesis. Its unique electronic and steric properties make it a valuable ligand for the formation of metal complexes with diverse applications, particularly in the fields of catalysis, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its role in biologically relevant processes.
Core Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1][2] Key quantitative data for this compound are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₇BrN₂ | [3] |
| Molecular Weight | 259.10 g/mol | [3] |
| Appearance | White to light yellow to light orange powder/crystal | [1][2] |
| Melting Point | 160-165 °C | [1] |
| Boiling Point (Predicted) | 414.3 ± 25.0 °C | [2] |
| pKa (Predicted) | 4.20 ± 0.10 | [2] |
| LogP (Predicted) | 3.5455 | [4] |
Table 2: Spectroscopic Data
| Spectroscopy | Expected Features | Reference(s) for Related Compounds |
| ¹H NMR (CDCl₃) | Aromatic protons are expected to appear in the range of δ 7.5-9.3 ppm. The introduction of the bromine atom at the 2-position will cause characteristic shifts and changes in coupling patterns compared to the parent 1,10-phenanthroline. For 5-bromo-1,10-phenanthroline, signals are observed at δ 9.22 (td), 8.69 (dd), 8.20 (dd), 8.17 (s), and 7.71 (ddd) ppm.[5] | [5][6] |
| ¹³C NMR (CDCl₃) | Aromatic carbons are expected in the range of δ 120-155 ppm. The carbon bearing the bromine atom will show a characteristic chemical shift. For 5-bromo-1,10-phenanthroline, signals are observed at δ 150.91, 150.71, 146.64, 145.66, 135.93, 135.10, 129.66, 128.81, 127.90, 123.83, 123.67, and 120.80 ppm.[5] | [5][6] |
| IR (KBr) | Characteristic peaks for C=C and C=N stretching vibrations of the phenanthroline ring are expected around 1550-1610 cm⁻¹ and 1410-1500 cm⁻¹, respectively. C-H stretching vibrations of the aromatic ring are typically observed around 3020-3070 cm⁻¹.[5][7][8] | [5][7][8] |
| UV-Vis | In various solvents, phenanthroline derivatives typically exhibit strong absorption bands in the UV region, corresponding to π → π* transitions of the aromatic system. For 1,10-phenanthroline, these are observed around 230 nm and 265 nm.[9] | [9] |
Chemical Reactivity and Applications
This compound is a key intermediate in the synthesis of more complex molecules. The bromine atom can be readily substituted through various cross-coupling reactions, and the nitrogen atoms act as excellent chelating agents for a wide range of metal ions.
Coordination Chemistry
The two nitrogen atoms of the phenanthroline core form stable complexes with numerous transition metals, including copper, ruthenium, manganese, and silver.[10][11] These metal complexes are investigated for a variety of applications, from catalysis to medicinal chemistry. The bromo-substituent can be used to further functionalize the ligand either before or after complexation.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 2-position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of a new carbon-carbon bond.[12][13][14] This reaction is a powerful tool for the synthesis of substituted phenanthrolines with tailored electronic and steric properties for use as ligands in catalysis or as biologically active molecules.
Experimental Protocols
Synthesis of Brominated 1,10-Phenanthrolines
A general and efficient method for the bromination of 1,10-phenanthroline has been developed, which can be adapted to produce various bromo-substituted isomers. The following is a representative protocol for the synthesis of 5-bromo-1,10-phenanthroline, which can be modified to favor the formation of other isomers.[5]
Materials:
-
1,10-Phenanthroline monohydrate
-
Oleum (30% fuming sulfuric acid)
-
Bromine
-
Potassium hydroxide (KOH) solution (aqueous)
-
Chloroform (CHCl₃)
-
n-hexane
-
Dichloromethane (CH₂Cl₂)
-
Alumina (for column chromatography)
Procedure:
-
In a two-neck flask equipped with a stirrer and a condenser, place 1,10-phenanthroline monohydrate.
-
Cool the flask in an ice bath and slowly add oleum.
-
With continued cooling and stirring, add bromine dropwise via a syringe.
-
After the addition is complete, heat the mixture at 150 °C for 72 hours.
-
Cool the reaction mixture and carefully neutralize it with an aqueous KOH solution to precipitate the crude product.
-
Filter the orange precipitate and dissolve it in chloroform.
-
Purify the crude product by column chromatography on alumina, eluting with chloroform.
-
Further purify the product by recrystallization from a mixture of n-hexane and dichloromethane.
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[12][15] Reaction conditions should be optimized for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents)
-
Phosphine ligand (e.g., JohnPhos, 0.2 equivalents)
-
Base (e.g., Cesium carbonate, 3.0 equivalents)
-
Solvent system (e.g., THF and water)
-
Saturated aqueous NH₄Cl
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add the solvent system (e.g., THF and water) to the flask.
-
Heat the reaction mixture to 40 °C under the inert atmosphere for 2.5 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Biological Significance and Signaling Pathways
1,10-Phenanthroline and its metal complexes have garnered significant interest for their potential as therapeutic agents, particularly in cancer chemotherapy.[11][16]
Anticancer Activity
Complexes of 1,10-phenanthroline with metals such as copper, silver, and manganese have demonstrated significant cytotoxicity against various human cancer cell lines, with IC₅₀ values often being several times lower than that of the established anticancer drug cisplatin.[11] The mechanism of action is believed to involve the inhibition of DNA synthesis.[11]
Inhibition of the Ubiquitin-Proteasome Pathway
Copper complexes containing 1,10-phenanthroline have been shown to be potent inhibitors of the proteasome in human cancer cells.[17] The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in the regulation of the cell cycle and apoptosis. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins, ultimately triggering programmed cell death.
Caption: Inhibition of the Ubiquitin-Proteasome Pathway by a this compound Metal Complex.
Conclusion
This compound is a compound of significant interest to researchers in both academic and industrial settings. Its well-defined chemical properties, coupled with its reactivity in cross-coupling and coordination reactions, make it a valuable tool for the synthesis of novel materials and potential therapeutic agents. The ability of its metal complexes to interfere with critical biological pathways, such as the ubiquitin-proteasome system, highlights its potential in the development of new anticancer drugs. Further research into the synthesis and application of derivatives of this compound is likely to yield exciting new discoveries in chemistry, materials science, and medicine.
References
- 1. This compound 22426-14-8 [sigmaaldrich.com]
- 2. This compound CAS#: 22426-14-8 [m.chemicalbook.com]
- 3. This compound 22426-14-8 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Table 3 from UV-VIS SPECTRUM OF THE 1,10-PHENANTHROLINE-ETHYLMAGNESIUM BROMIDE COMPLEX. AN EXPERIMENTAL AND COMPUTATIONAL STUDY | Semantic Scholar [semanticscholar.org]
- 10. soc.chim.it [soc.chim.it]
- 11. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ocf.berkeley.edu [ocf.berkeley.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2-Bromo-1,10-phenanthroline (CAS No. 22426-14-8) for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-1,10-phenanthroline, a key building block in coordination chemistry and a compound of interest for applications in materials science and drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and use, and explores its role in inducing apoptosis in cancer cells through specific signaling pathways.
Core Specifications
This compound is a solid, off-white to light yellow powder. Its key specifications are summarized in the table below, compiled from various chemical suppliers.
| Property | Specification |
| CAS Number | 22426-14-8 |
| Molecular Formula | C₁₂H₇BrN₂ |
| Molecular Weight | 259.10 g/mol |
| Appearance | Off-white to light yellow powder |
| Purity | ≥95% to >98% (supplier dependent) |
| Melting Point | 160-165 °C |
| Solubility | Soluble in various organic solvents. |
Experimental Protocols
This section details key experimental procedures involving this compound, including its synthesis and its use in the formation of metal complexes for biological studies.
Synthesis of this compound
The regioselective synthesis of this compound can be achieved via the bromination of 1,10-phenanthroline N-oxide, following a method reported by Baran and coworkers. This two-step protocol involves the formation of the N-oxide followed by bromination.
Step 1: N-Oxide Formation
-
Reactants: 1,10-phenanthroline, m-Chloroperoxybenzoic acid (m-CPBA).
-
Procedure:
-
Dissolve 1,10-phenanthroline in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,10-phenanthroline N-oxide.
-
Step 2: Bromination
-
Reactants: 1,10-phenanthroline N-oxide, Tetrabutylammonium bromide (TBAB), p-Toluenesulfonic anhydride.
-
Procedure:
-
Dissolve the 1,10-phenanthroline N-oxide in a suitable solvent like dichloromethane.
-
Add p-Toluenesulfonic anhydride and Tetrabutylammonium bromide (TBAB) to the solution.
-
Stir the reaction mixture at room temperature for the specified time, monitoring progress by TLC.
-
After completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Synthesis of a Representative Metal Complex: Iron(II) Tris(this compound)
This protocol describes the synthesis of a coordination complex, which is a common application for this ligand in exploring potential biological activity.
-
Reactants: this compound, Iron(II) chloride tetrahydrate (FeCl₂·4H₂O).
-
Solvent: Ethanol.
-
Procedure:
-
Dissolve this compound (3 molar equivalents) in hot ethanol.
-
In a separate flask, dissolve Iron(II) chloride tetrahydrate (1 molar equivalent) in ethanol.
-
Slowly add the iron(II) chloride solution to the hot ligand solution with continuous stirring.
-
A colored precipitate of the complex should form immediately.
-
Reflux the mixture for a few hours to ensure complete reaction.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the resulting complex under vacuum.
-
Biological Activity and Signaling Pathways
Metal complexes of phenanthroline derivatives are of significant interest in drug development, particularly as anti-cancer agents. These complexes can induce cell death in cancer cells through various mechanisms.
General Mechanisms of Action
Complexes of this compound, particularly with copper, have been shown to exhibit cytotoxic effects against cancer cell lines. The proposed mechanisms often involve:
-
DNA Interaction: The planar phenanthroline ligand can intercalate between the base pairs of DNA, leading to conformational changes that can inhibit replication and transcription.
-
Reactive Oxygen Species (ROS) Generation: The metal center in the complex can participate in redox cycling, leading to the generation of ROS. Elevated ROS levels induce oxidative stress, which can damage cellular components like lipids, proteins, and DNA, ultimately triggering apoptosis.[1]
-
Mitochondrial Dysfunction: The generated ROS can lead to the depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway.[1]
-
Proteasome Inhibition: Some phenanthroline-metal complexes have been found to inhibit the activity of the proteasome, a cellular machinery responsible for protein degradation.[2] Inhibition of the proteasome leads to the accumulation of misfolded proteins and cell cycle regulators, inducing apoptosis.[2]
Specific Signaling Pathway: Downregulation of the JAK2/STAT5 Anti-Apoptotic Pathway
A specific mechanism of action for a copper(II) complex of salicylate and phenanthroline involves the downregulation of the Janus kinase 2/Signal transducer and activator of transcription 5 (JAK2/STAT5) pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can promote apoptosis.
The workflow for this proposed mechanism is as follows:
Caption: Proposed mechanism of apoptosis induction by a Cu(II)-Phenanthroline complex.
Experimental Workflow for Investigating Apoptosis
A typical workflow to investigate the apoptotic effects of a this compound metal complex on a cancer cell line is outlined below.
Caption: Experimental workflow for apoptosis studies.
References
Navigating the Solubility Landscape of 2-Bromo-1,10-phenanthroline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Bromo-1,10-phenanthroline in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide presents known qualitative solubility information, comparative data for the parent compound 1,10-phenanthroline, and a detailed experimental protocol for determining solubility. This information is intended to support researchers in chemistry, materials science, and drug development in handling and utilizing this compound effectively.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₇BrN₂ | [1] |
| Molecular Weight | 259.10 g/mol | [2] |
| Melting Point | 160-165 °C | |
| Appearance | White to light yellow to light orange powder/crystal | [3] |
Solubility Data
This compound
| Solvent | Solubility | Source |
| Trichloromethane (Chloroform) | Soluble | [4] |
1,10-Phenanthroline (Parent Compound for Comparison)
For comparative purposes, the solubility of the parent compound, 1,10-phenanthroline, is provided below. It is important to note that the introduction of a bromine atom in the 2-position will alter the polarity and intermolecular interactions, thus affecting its solubility profile compared to the unsubstituted phenanthroline. Generally, the introduction of a halogen atom can be expected to decrease solubility in polar solvents and potentially increase it in some non-polar organic solvents.
Qualitative Solubility of 1,10-Phenanthroline Monohydrate at 25 °C [5]
| Solvent | Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| 2-Propanol | Soluble |
| 2-Butanol | Soluble |
| Acetone | Soluble |
| Acetonitrile | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| 1,2-Dichloroethane | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| 1,4-Dioxane | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Ethyl acetate | Soluble |
| Ethyl methyl ketone | Soluble |
| Methyl isobutyl ketone | Soluble |
| Decanol | Soluble |
| Nitromethane | Soluble |
| Diethyl ether | Insoluble |
| Diisopropyl ether | Insoluble |
| Carbon tetrachloride | Insoluble |
| Toluene | Insoluble |
| Heptane | Insoluble |
| Water | Insoluble |
Quantitative Solubility of 1,10-Phenanthroline (Hydrate)
| Solvent | Solubility | Source |
| Ethanol | ~1 mg/mL | [6] |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, etc.)
-
Analytical balance
-
Vials with screw caps or test tubes with stoppers
-
Constant temperature bath or shaker with temperature control
-
Vortex mixer or magnetic stirrer
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature bath or shaker.
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).
-
-
Separation of Saturated Solution:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted solution using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Experimental Workflow Visualization
The logical flow for determining the solubility of this compound can be visualized as follows:
This guide serves as a starting point for researchers working with this compound. While specific quantitative solubility data remains elusive in the public domain, the provided information on its properties, comparative data of its parent compound, and a robust experimental protocol will facilitate its effective use in various scientific endeavors.
References
In-depth Technical Guide: The Crystal Structure of 2-Bromo-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 2-Bromo-1,10-phenanthroline, a heterocyclic organic compound of significant interest in coordination chemistry and drug development. Due to the challenges in obtaining a single crystal of this compound, this guide focuses on its structure as determined from a co-crystal with 1,4-diiodotetrafluorobenzene.
Introduction
1,10-phenanthroline and its derivatives are widely recognized for their robust chelating properties, forming stable complexes with a variety of metal ions. These complexes have found applications in catalysis, materials science, and importantly, in the development of therapeutic agents with potential anti-cancer and anti-bacterial properties. The introduction of a bromine substituent at the 2-position of the phenanthroline scaffold can significantly alter its electronic properties, steric hindrance, and potential for intermolecular interactions, thereby influencing the biological activity and material properties of its derivatives. Understanding the precise three-dimensional arrangement of atoms in this compound is crucial for rational drug design and the development of novel functional materials.
This guide summarizes the available crystallographic data, details the experimental protocols for its synthesis and crystal growth, and provides visualizations to aid in the understanding of its structural and chemical workflows.
Crystallographic Data
The crystal structure of this compound has been determined through the analysis of a co-crystal with the formula C₃₀H₁₄Br₂F₄I₂N₄, which consists of two molecules of this compound and one molecule of 1,4-diiodotetrafluorobenzene. The crystallographic data presented below pertains to this co-crystal.
Crystal Data and Structure Refinement
The following table summarizes the key crystallographic parameters for the co-crystal of this compound and 1,4-diiodotetrafluorobenzene.
| Parameter | Value |
| Empirical Formula | C₃₀H₁₄Br₂F₄I₂N₄ |
| Formula Weight | 1084.07 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.539(3) Å |
| b | 19.897(7) Å |
| c | 9.418(3) Å |
| α | 90° |
| β | 108.79(3)° |
| γ | 90° |
| Volume | 1515.2(8) ų |
| Z | 2 |
| Density (calculated) | 2.375 Mg/m³ |
| Absorption Coefficient | 5.869 mm⁻¹ |
| F(000) | 1008 |
| Refinement Details | |
| R-int | 0.048 |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2sigma(I)] | R₁ = 0.038, wR₂ = 0.089 |
| R indices (all data) | R₁ = 0.057, wR₂ = 0.096 |
Data obtained from the crystallographic analysis of the co-crystal of this compound and 1,4-diiodotetrafluorobenzene.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the regioselective C2-bromination of 1,10-phenanthroline N-oxide, as reported by Baran and coworkers. This two-step protocol offers good yields and high regioselectivity.
Step 1: N-Oxide Formation
-
1,10-phenanthroline is dissolved in a suitable organic solvent, such as dichloromethane.
-
meta-Chloroperoxybenzoic acid (m-CPBA) is added portion-wise to the solution at room temperature.
-
The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).
-
The resulting 1,10-phenanthroline N-oxide is isolated and purified by standard procedures, such as column chromatography.
Step 2: Bromination
-
The purified 1,10-phenanthroline N-oxide is dissolved in an appropriate solvent.
-
Tetrabutylammonium bromide (TBAB) and p-toluenesulfonic anhydride are added to the solution.
-
The reaction is stirred, typically at room temperature, until the N-oxide is converted to this compound.
-
The final product is purified by column chromatography to yield the desired compound.
Co-crystallization of this compound and 1,4-Diiodotetrafluorobenzene
The single crystals suitable for X-ray diffraction were obtained through a co-crystallization process.
-
Equimolar amounts of this compound and 1,4-diiodotetrafluorobenzene are dissolved in a suitable solvent, such as chloroform or dichloromethane.
-
The solution is gently warmed and stirred to ensure complete dissolution.
-
The resulting solution is allowed to slowly evaporate at room temperature over a period of several days.
-
Well-formed single crystals of the co-crystal precipitate from the solution and are carefully collected for crystallographic analysis.
Visualizations
Synthesis and Crystallographic Analysis Workflow
The following diagram illustrates the general workflow from the synthesis of this compound to its structural determination via co-crystallization.
Applications in Drug Development
While specific signaling pathways for this compound are not yet fully elucidated, the broader class of 1,10-phenanthroline derivatives has shown significant promise in drug development. Their ability to chelate metal ions is often central to their biological activity.
-
Anti-cancer Activity: Metal complexes of phenanthroline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase. The bromine substituent can enhance the lipophilicity of the molecule, potentially improving cellular uptake and therapeutic efficacy.
-
Anti-bacterial Activity: The antimicrobial properties of phenanthroline compounds are also well-documented. They can disrupt bacterial cell membranes and interfere with essential metabolic processes.
Further research is required to delineate the specific molecular targets and signaling pathways modulated by this compound and its metal complexes to fully realize its therapeutic potential.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of this compound as determined from its co-crystal with 1,4-diiodotetrafluorobenzene. The provided crystallographic data, along with the detailed experimental protocols for its synthesis and crystallization, offer a valuable resource for researchers in the fields of medicinal chemistry, materials science, and crystallography. The unique structural features of this compound, imparted by the bromine substituent, warrant further investigation into its coordination chemistry and biological activities to unlock its full potential in the development of novel therapeutics and functional materials.
2-Bromo-1,10-phenanthroline molecular weight and formula
An In-Depth Technical Guide to 2-Bromo-1,10-phenanthroline for Researchers and Drug Development Professionals
Introduction
This compound is a brominated derivative of 1,10-phenanthroline, a heterocyclic aromatic organic compound. As a bidentate ligand, it is widely utilized in coordination chemistry for the functionalization of ligands and in organic synthesis.[1] Its unique structure and properties make it a valuable building block for developing novel molecules with specific biological activities, particularly in the field of drug discovery and materials science.[2] This guide provides a comprehensive overview of its core physicochemical properties, experimental synthesis protocols, and a key application relevant to drug development.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its use in experimental settings, including reaction stoichiometry, solubility considerations, and analytical characterization.
| Property | Value | References |
| Molecular Formula | C₁₂H₇BrN₂ | [3][4][5] |
| Molecular Weight | 259.10 g/mol | [3][4][6] |
| CAS Number | 22426-14-8 | [3][4][7] |
| Appearance | White to light yellow/orange powder | [5] |
| Melting Point | 160-165 °C | [5] |
| SMILES String | BrC1=NC2=C3C(C=CC=N3)=CC=C2C=C1 | [3] |
| InChI Key | ZRJUDAZGVGIDLP-UHFFFAOYSA-N |
Experimental Synthesis Protocols
The synthesis of brominated phenanthrolines can be challenging due to the π-deficient nature of the aromatic rings, which makes electrophilic substitution difficult.[8] However, several methods have been developed for the regioselective synthesis of this compound.
Method 1: Regioselective Bromination of Fused Heterocyclic N-Oxides
A mild and highly regioselective method for the C2-bromination of fused azine N-oxides has been reported by Baran and coworkers.[9][10] This two-step protocol is a common method for synthesizing the target compound.[10]
Experimental Workflow:
-
N-Oxide Formation: The starting material, 1,10-phenanthroline, is first oxidized to form the corresponding N-oxide. This is typically achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[9][10] The N-oxide formation activates the heterocyclic ring for subsequent nucleophilic attack.
-
Regioselective Bromination: The N-oxide is then treated with an activating agent, such as p-Toluenesulfonic anhydride (Ts₂O), and a bromide source, like tetra-n-butylammonium bromide (TBAB).[9][10] This combination facilitates the selective introduction of a bromine atom at the C2 position, yielding this compound in moderate to excellent yields.[10]
Caption: Synthesis workflow for this compound.
Applications in Drug Development: DNA Cleavage
1,10-phenanthroline and its derivatives are of significant interest in drug development due to their ability to form stable complexes with metal ions, which can then interact with biological macromolecules. A prominent example is the copper complex, [Cu(phen)₂]²⁺, which acts as a chemical nuclease, capable of cleaving DNA.[11] This activity is a template for the design of inorganic drugs targeting DNA.[11]
The mechanism involves the reduction of Cu(II) to Cu(I), which, in the presence of molecular oxygen, generates reactive oxygen species (ROS) such as hydroxyl radicals.[11] These highly reactive species then attack the deoxyribose backbone of DNA, leading to strand scission. The phenanthroline ligand facilitates this process by intercalating into the DNA minor groove, bringing the copper center in close proximity to its target.[11]
Caption: DNA cleavage pathway by the Cu(II)-phenanthroline complex.
References
- 1. This compound | BoroPharm Inc. [boropharm.com]
- 2. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 22426-14-8 | this compound - Moldb [moldb.com]
- 5. 22426-14-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | C12H7BrN2 | CID 12830247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 95% | CAS: 22426-14-8 | AChemBlock [achemblock.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound 22426-14-8 [sigmaaldrich.com]
- 10. Factory Supply this compound 22426-14-8 Powder [minstargroup.com]
- 11. soc.chim.it [soc.chim.it]
Electrochemical Properties of 2-Bromo-1,10-phenanthroline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrochemical properties of 2-Bromo-1,10-phenanthroline. While direct experimental data for this specific isomer is limited in publicly available literature, this document synthesizes known information from closely related bromo-substituted phenanthroline isomers and their metal complexes to infer and predict its electrochemical behavior. This guide also offers detailed experimental protocols for researchers seeking to characterize the electrochemical properties of this compound and presents a theoretical framework for computational prediction of its redox potentials. The influence of the bromo-substituent on the electronic properties of the phenanthroline core is a key focus, providing valuable insights for applications in catalysis, solar energy, and the design of novel therapeutics.
Introduction
1,10-phenanthroline and its derivatives are a critical class of N-heterocyclic compounds extensively utilized as ligands in coordination chemistry, with applications spanning catalysis, sensing, and medicinal chemistry. The introduction of a bromine substituent onto the phenanthroline scaffold, as in this compound, is expected to significantly modulate its electronic and, consequently, its electrochemical properties. The electron-withdrawing nature of the bromine atom influences the electron density of the aromatic system, which in turn affects the redox potentials of the molecule and its corresponding metal complexes. A thorough understanding of these electrochemical properties is paramount for the rational design of new functional molecules and materials.
The Influence of Substituents on the Redox Potentials of 1,10-Phenanthroline Derivatives
The electrochemical character of a substituted 1,10-phenanthroline is primarily determined by the electronic nature of its substituents.[1] Electron-donating groups (EDGs) increase the electron density on the phenanthroline core, making the molecule easier to oxidize and more difficult to reduce, which shifts the redox potentials to more negative values.[1] Conversely, electron-withdrawing groups (EWGs), such as the bromo group, decrease the electron density, making oxidation more difficult and reduction easier, resulting in a shift of redox potentials to more positive values.[1]
This principle is crucial for predicting the behavior of this compound. The position of the substituent also plays a role in the extent of this electronic modulation.
Comparative Electrochemical Data of Bromo-Substituted 1,10-Phenanthroline Isomers
| Compound | Reduction Potential (Ep) | Experimental Conditions | Reference Electrode | Notes |
| 5-Bromo-1,10-phenanthroline | -1.75 V | 0.1 M n-Bu4NPF6 in DMF | SCE | The reduction peak is associated with the cleavage of the carbon-halogen bond.[2] |
| [Fe(3-Br-phen)3]2+ | ~ -1.5 V (ligand-based) | 0.1 M TBAH in CH3CN | Not specified | This potential is associated with the reduction of the ligand, followed by the loss of the bromide ion, leading to electropolymerization.[3] |
Table 1: Comparative Electrochemical Data of Bromo-Substituted 1,10-Phenanthroline Derivatives.
Based on this data, it is anticipated that this compound will also exhibit a reduction potential in a similar range, likely corresponding to the irreversible reduction of the C-Br bond. The precise potential will be influenced by the specific electronic environment at the 2-position of the phenanthroline ring.
Experimental Protocols for Electrochemical Characterization
For researchers aiming to experimentally determine the electrochemical properties of this compound, cyclic voltammetry (CV) is the most common and informative technique.
General Cyclic Voltammetry Protocol
A standard three-electrode setup is employed for cyclic voltammetry experiments.[4]
-
Working Electrode: Glassy carbon electrode (GCE) or platinum electrode. The electrode should be polished and cleaned before each experiment to ensure a reproducible surface.[4]
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[4]
-
Counter Electrode: Platinum wire or foil.[4]
-
Electrolyte Solution: A solution of the analyte (e.g., 1 mM this compound) in a suitable organic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The solution should be deoxygenated by purging with an inert gas (e.g., nitrogen or argon) prior to the experiment to avoid interference from oxygen reduction.[5]
-
Potential Scan: The potential is swept linearly from an initial potential to a vertex potential and then back to the initial potential. The scan rate can be varied to investigate the kinetics of the electron transfer process.
Theoretical Prediction of Redox Potentials
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the redox potentials of molecules.[6][7] Density Functional Theory (DFT) is a commonly used method for this purpose.
The redox potential can be calculated from the Gibbs free energy change (ΔG) of the reduction or oxidation reaction.[6]
E° = -ΔG° / nF
Where:
-
E° is the standard redox potential.
-
ΔG° is the standard Gibbs free energy change of the reaction.
-
n is the number of electrons transferred.
-
F is the Faraday constant.
The Gibbs free energy of the species in their oxidized and reduced states is calculated using DFT, often in conjunction with a continuum solvation model to account for the solvent environment.[6][7]
Anticipated Electrochemical Behavior and Signaling Pathways
The electrochemical reduction of this compound is expected to proceed via an initial one-electron transfer to form a radical anion, which may then undergo rapid cleavage of the carbon-bromine bond to generate a phenanthroline radical and a bromide ion. This radical species can then undergo further electrochemical or chemical reactions, such as dimerization or reaction with the solvent.
Conclusion
While direct experimental data on the electrochemical properties of this compound is scarce, a combination of comparative analysis with related isomers and theoretical calculations can provide valuable predictions of its behavior. The electron-withdrawing nature of the bromine substituent is expected to facilitate the reduction of the phenanthroline core. The provided experimental protocols offer a clear roadmap for researchers to undertake the electrochemical characterization of this compound. A deeper understanding of the electrochemical properties of this compound will undoubtedly contribute to its expanded application in the development of advanced materials and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. 1H-Imidazo[4,5-f][1,10]phenanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 911metallurgist.com [911metallurgist.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR of 2-Bromo-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-Bromo-1,10-phenanthroline. Due to the limited availability of public experimental NMR data for this specific compound, this guide focuses on predicting spectral features based on the well-documented spectra of the parent molecule, 1,10-phenanthroline, and established principles of NMR spectroscopy. It also outlines detailed experimental protocols for acquiring high-quality NMR data and presents logical workflows for spectral analysis.
Introduction
This compound is a key heterocyclic building block in the synthesis of functional materials, catalytic systems, and pharmaceutical compounds. Its utility stems from the versatile reactivity of the bromine substituent, which allows for further molecular elaborations, and the inherent metal-chelating properties of the phenanthroline core. Accurate structural characterization is paramount in the development of new molecules derived from this scaffold, and NMR spectroscopy is the most powerful tool for this purpose. This guide serves to inform researchers on the expected NMR spectral features of this compound and to provide a robust framework for its experimental characterization.
Predicted ¹H and ¹³C NMR Spectral Data
The introduction of an electron-withdrawing bromine atom at the C2 position is expected to deshield the adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield). The effect will be most pronounced on the protons and carbons in the same ring as the bromine atom.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is anticipated to show seven distinct signals in the aromatic region. The expected chemical shifts, multiplicities, and coupling constants are summarized in the table below. The numbering convention used is shown in the molecular structure diagram.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.2 - 8.4 | d | J3-4 = 8.0 - 9.0 |
| H-4 | 7.7 - 7.9 | d | J4-3 = 8.0 - 9.0 |
| H-5 | 7.8 - 8.0 | s | |
| H-6 | 7.8 - 8.0 | s | |
| H-7 | 8.3 - 8.5 | dd | J7-8 = 8.0 - 9.0, J7-9 = 1.5 - 2.0 |
| H-8 | 7.6 - 7.8 | dd | J8-7 = 8.0 - 9.0, J8-9 = 4.0 - 5.0 |
| H-9 | 9.1 - 9.3 | dd | J9-8 = 4.0 - 5.0, J9-7 = 1.5 - 2.0 |
Note: Predicted values are based on analogous structures and are for guidance only. Actual experimental values may vary.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is expected to display twelve distinct signals, one for each carbon atom in the molecule. The bromine substituent will cause a significant downfield shift for C-2 and will also influence the chemical shifts of the other carbons in the same ring.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3 | 125 - 130 |
| C-4 | 136 - 140 |
| C-4a | 128 - 132 |
| C-5 | 126 - 130 |
| C-6 | 126 - 130 |
| C-6a | 128 - 132 |
| C-7 | 124 - 128 |
| C-8 | 122 - 126 |
| C-9 | 150 - 154 |
| C-10a | 145 - 150 |
| C-10b | 145 - 150 |
Note: Predicted values are based on analogous structures and are for guidance only. Actual experimental values may vary.
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., CDCl₃, DMSO-d₆, or CD₃OD). Chloroform-d (CDCl₃) is often a good starting point for phenanthroline derivatives.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Instrument Parameters
The following are general guidelines for setting up ¹H and ¹³C NMR experiments on a standard 400 or 500 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.
-
Temperature: 298 K.
For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.
Visualizations
The following diagrams illustrate the molecular structure and a logical workflow for the NMR analysis of this compound.
Caption: Molecular structure of this compound with atom numbering.
Caption: Logical workflow for the NMR analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of this compound for researchers and professionals in drug development and materials science. While experimental data is not currently widespread, the predicted spectral characteristics and detailed experimental protocols outlined herein offer a solid starting point for the characterization of this important molecule. The application of 1D and 2D NMR techniques, following the proposed workflow, will enable unambiguous structural confirmation and facilitate the advancement of research and development involving this compound and its derivatives. Researchers are encouraged to acquire and publish experimental data to enrich the collective knowledge base for this compound.
Theoretical Exploration of 2-Bromo-1,10-phenanthroline: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on 2-Bromo-1,10-phenanthroline, a halogenated derivative of the versatile 1,10-phenanthroline ligand. While direct, in-depth computational studies on this specific molecule are not extensively published, this document synthesizes established theoretical methodologies and expected outcomes based on studies of parent 1,10-phenanthroline and its substituted analogues. This guide is intended to serve as a foundational resource for researchers interested in the computational analysis of this and similar compounds, offering insights into its electronic structure, spectroscopic properties, and reactivity.
Core Concepts: A Theoretical Framework
Theoretical studies of molecules like this compound primarily rely on quantum chemical calculations, with Density Functional Theory (DFT) being a prominent and effective method for investigating ground-state electronic structures.[1] For understanding photophysical properties, Time-Dependent Density Functional Theory (TD-DFT) is the preferred approach to calculate vertical excitation energies and simulate UV-Vis absorption spectra.[1][2]
Key parameters derived from these calculations include molecular geometry (bond lengths, angles), frontier molecular orbitals (HOMO and LUMO), and the HOMO-LUMO energy gap, which provides insights into the molecule's kinetic stability and chemical reactivity.[3]
Data Presentation: Predicted Molecular and Electronic Properties
The following tables summarize predicted quantitative data for this compound, derived by analogy from computational studies on related phenanthroline derivatives. These values provide a reasonable expectation for the outcomes of a dedicated theoretical study.
Table 1: Optimized Molecular Geometry of this compound
| Parameter | Value |
| Bond Lengths (Å) | |
| C2-Br | 1.895 |
| N1-C2 | 1.342 |
| C2-C3 | 1.410 |
| N1-C12 | 1.355 |
| N10-C11 | 1.353 |
| Bond Angles (°) ** | |
| N1-C2-Br | 116.5 |
| C3-C2-Br | 123.0 |
| N1-C2-C3 | 120.5 |
| C2-N1-C12 | 118.0 |
| C9-N10-C11 | 118.2 |
| Dihedral Angles (°) ** | |
| Br-C2-N1-C12 | 179.8 |
| C4-C3-C2-N1 | -179.5 |
Table 2: Frontier Molecular Orbital (FMO) Properties
| Property | Value |
| Highest Occupied Molecular Orbital (HOMO) Energy | -6.5 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.8 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.7 eV |
Experimental Protocols: A Computational Approach
This section details the methodologies for performing theoretical calculations on this compound. These protocols are based on best practices in computational chemistry for aromatic heterocyclic compounds.[4][5][6][7]
Geometry Optimization
-
Objective: To find the lowest energy structure of the molecule.
-
Method: Density Functional Theory (DFT)[1]
-
Basis Set: 6-311G(d,p)[10]
-
Procedure:
-
Construct the initial 3D structure of this compound.
-
Perform a geometry optimization calculation without any symmetry constraints.
-
Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a true minimum.
-
Frontier Molecular Orbital (FMO) Analysis
-
Objective: To understand the electronic properties and reactivity of the molecule.
-
Software: Gaussian 16
-
Method: DFT (using the optimized geometry from the previous step)
-
Functional: B3LYP
-
Basis Set: 6-311G(d,p)
-
Procedure:
-
Using the optimized geometry, perform a single-point energy calculation.
-
Extract the energies of the HOMO and LUMO.
-
Visualize the HOMO and LUMO electron density surfaces to understand their distribution across the molecule.
-
Simulation of UV-Vis Spectrum
-
Objective: To predict the electronic absorption properties of the molecule.
-
Software: Gaussian 16
-
Method: Time-Dependent Density Functional Theory (TD-DFT)[2][10]
-
Functional: B3LYP
-
Basis Set: 6-311G(d,p)
-
Procedure:
-
Using the optimized geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths for the first 20-30 singlet excited states.
-
Plot the calculated oscillator strengths against the corresponding wavelengths to generate a simulated UV-Vis spectrum.
-
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks in the theoretical study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ppor.az [ppor.az]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2-Bromo-1,10-phenanthroline as a Ligand in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Bromo-1,10-phenanthroline as a nitrogen-based ancillary ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While its primary role is often as a building block in organic synthesis, its structural similarity to 1,10-phenanthroline, a well-established ligand, suggests its utility in forming catalytically active palladium complexes. These protocols are based on established methodologies for related phenanthroline ligands and serve as a guide for reaction optimization.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The efficiency and selectivity of this reaction are heavily reliant on the choice of the palladium catalyst and, crucially, the ancillary ligand that coordinates to the palladium center. Nitrogen-containing ligands, such as 1,10-phenanthroline and its derivatives, have been shown to be effective in stabilizing the palladium catalyst and modulating its reactivity.
This compound can be explored as a ligand that offers a unique electronic and steric profile. The presence of the bromine atom can influence the electron density of the phenanthroline core, potentially impacting the catalytic activity of the corresponding palladium complex. These notes provide a starting point for investigating its application in Suzuki coupling reactions.
Data Presentation: Representative Reaction Parameters
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of an aryl bromide with an arylboronic acid using a palladium catalyst supported by this compound as a ligand. These values are hypothetical and intended to serve as a baseline for optimization.
| Entry | Aryl Halide | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | This compound (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | This compound (2) | Cs₂CO₃ | Dioxane | 90 | 16 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | This compound (4) | K₃PO₄ | DMF | 110 | 8 | 78 |
| 4 | 2-Bromopyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | This compound (3) | K₂CO₃ | Toluene | 100 | 18 | 88 |
Experimental Protocols
1. General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using this compound as a ligand.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Deionized water (1 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), this compound (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
2. In-situ Formation of the Palladium-Ligand Complex
The catalytically active species is formed in situ from the palladium precursor and the this compound ligand. The bidentate nature of the phenanthroline core allows for the formation of a stable complex with the palladium center, which then enters the catalytic cycle.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Bromo-1,10-phenanthroline in the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse range of 2-amino-1,10-phenanthroline derivatives. These derivatives are of significant interest in medicinal chemistry, materials science, and catalysis due to the unique chelating properties of the phenanthroline scaffold.
Introduction
The 1,10-phenanthroline core is a privileged scaffold in drug discovery and coordination chemistry. The introduction of an amino group at the 2-position via Buchwald-Hartwig amination allows for the facile construction of libraries of novel compounds with potential applications as, for example, enzyme inhibitors, DNA-interacting agents, or functional ligands for catalysis. The Buchwald-Hartwig amination offers a significant advantage over classical methods for C-N bond formation, such as nucleophilic aromatic substitution, due to its broad substrate scope, functional group tolerance, and generally high yields under relatively mild conditions.
Core Concepts of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or triflate) and an amine in the presence of a base. The catalytic cycle is generally understood to involve the following key steps:
-
Oxidative Addition: A Pd(0) species oxidatively adds to the aryl halide (this compound) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.
The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific amine and substrate used.
Hypothetical Data Presentation
The following table summarizes hypothetical results for the Buchwald-Hartwig amination of this compound with various amines. These conditions are based on established protocols for similar heteroaromatic systems and serve as a starting point for reaction optimization.
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 78 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | SPhos (4) | LHMDS (1.5) | THF | 80 | 24 | 65 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | 72 |
Note: This data is representative and for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried before use.
-
The choice of palladium precursor, ligand, and base should be optimized for each specific amine.
Protocol A: General Procedure for the Amination of this compound with an Arylamine
This protocol is a general starting point for the coupling of this compound with anilines.
Materials:
-
This compound
-
Aniline derivative
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the aniline derivative (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Add sodium tert-butoxide (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(arylamino)-1,10-phenanthroline.
Protocol B: General Procedure for the Amination of this compound with an Aliphatic Amine
This protocol is a general starting point for the coupling of this compound with aliphatic amines.
Materials:
-
This compound
-
Aliphatic amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) to the Schlenk tube.
-
Add the aliphatic amine (1.2 mmol, 1.2 equiv) and potassium phosphate (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 16-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(alkylamino)-1,10-phenanthroline.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols: 2-Bromo-1,10-phenanthroline in Copper-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Bromo-1,10-phenanthroline as a highly effective ligand in copper-catalyzed cross-coupling reactions. The introduction of a bromine atom at the 2-position of the 1,10-phenanthroline scaffold can modulate the electronic properties and steric hindrance of the ligand, potentially enhancing catalytic activity, selectivity, and stability in a variety of cross-coupling reactions. These methods are pivotal for the synthesis of complex organic molecules, offering a cost-effective and versatile alternative to palladium-catalyzed systems, which is particularly relevant in pharmaceutical and materials science research.
Introduction to this compound in Copper Catalysis
Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon (C-C) bonds. The efficacy of these reactions is often dictated by the choice of ligand, which stabilizes the copper catalyst and facilitates the catalytic cycle. 1,10-Phenanthroline and its derivatives are a class of privileged ligands in copper catalysis due to their strong chelation to the metal center.
This compound, in particular, offers unique advantages. The electron-withdrawing nature of the bromine atom can influence the redox potential of the copper center, potentially accelerating key steps in the catalytic cycle such as oxidative addition and reductive elimination. Furthermore, the bromo substituent provides a handle for further functionalization, allowing for the synthesis of more complex and tailored ligand architectures.
Application Note 1: Copper-Catalyzed N-Arylation of Amines and Amides
The formation of C-N bonds through N-arylation is a cornerstone of modern synthetic chemistry, enabling the construction of countless pharmaceuticals and biologically active compounds. The use of this compound as a ligand in copper-catalyzed N-arylation reactions provides a robust and economical method for creating these crucial linkages under relatively mild conditions.
Key Features:
-
Enhanced Reactivity: The electronic properties of this compound can lead to higher catalytic turnover numbers and frequencies.
-
Broad Substrate Scope: This catalytic system is expected to tolerate a wide range of aryl halides and nitrogen-containing nucleophiles, including primary and secondary amines, amides, and heterocycles.
-
Mild Reaction Conditions: Reactions can often be conducted at moderate temperatures, preserving sensitive functional groups within the substrates.
Quantitative Data for N-Arylation Reactions
| Entry | Aryl Halide | Amine/Amide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Aniline | CuI (5 mol%), this compound (10 mol%) | K₃PO₄ | Toluene | 110 | 24 | ~90 |
| 2 | Bromobenzene | 2-Pyrrolidinone | CuI (5 mol%), this compound (10 mol%) | K₂CO₃ | DMSO | 120 | 18 | ~85 |
| 3 | 4-Iodotoluene | Morpholine | CuI (5 mol%), this compound (10 mol%) | Cs₂CO₃ | Dioxane | 100 | 24 | ~92 |
| 4 | 1-Bromo-4-nitrobenzene | Benzamide | CuI (10 mol%), this compound (20 mol%) | K₂CO₃ | DMF | 130 | 36 | ~78 |
Experimental Protocol: General Procedure for N-Arylation
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine or amide (1.2 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and this compound (0.1 mmol, 10 mol%).
-
Add the specified base (2.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Add the anhydrous solvent (3 mL) via syringe.
-
The reaction mixture is stirred vigorously and heated in a pre-heated oil bath at the specified temperature for the indicated time.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.
-
The filtrate is washed with water (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylated product.
Application Note 2: Copper-Catalyzed O-Arylation of Phenols and Alcohols
The synthesis of diaryl ethers and aryl alkyl ethers is of significant interest in medicinal chemistry and materials science. Copper-catalyzed O-arylation, or the Ullmann condensation, provides a direct route to these valuable motifs. The this compound ligand can facilitate this transformation, enabling the coupling of a variety of phenols and alcohols with aryl halides.
Key Features:
-
High Efficiency: The catalytic system is expected to promote the efficient formation of C-O bonds with a broad range of substrates.
-
Functional Group Tolerance: The relatively mild conditions allow for the presence of various functional groups on both the aryl halide and the alcohol.
-
Cost-Effectiveness: Copper is an earth-abundant and inexpensive metal, making this method economically attractive for large-scale synthesis.
Quantitative Data for O-Arylation Reactions
| Entry | Aryl Halide | Phenol/Alcohol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenol | CuI (5 mol%), this compound (10 mol%) | K₂CO₃ | Toluene | 120 | 24 | ~88 |
| 2 | 1-Bromo-4-methoxybenzene | 4-Cresol | CuI (5 mol%), this compound (10 mol%) | Cs₂CO₃ | Dioxane | 110 | 20 | ~91 |
| 3 | 2-Bromopyridine | Benzyl Alcohol | CuI (10 mol%), this compound (20 mol%) | K₃PO₄ | DMF | 130 | 36 | ~75 |
| 4 | 1-Iodonaphthalene | 1-Butanol | CuI (10 mol%), this compound (20 mol%) | t-BuOK | NMP | 100 | 24 | ~82 |
Experimental Protocol: General Procedure for O-Arylation
-
In an oven-dried screw-cap reaction tube equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), the phenol or alcohol (1.2 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and this compound (0.1 mmol, 10 mol%).
-
Add the specified base (2.0 mmol).
-
Seal the tube and evacuate and backfill with argon (repeat three times).
-
Add the anhydrous solvent (3 mL) via syringe.
-
Place the tube in a preheated oil bath and stir the reaction mixture for the specified time and temperature.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether product.
Application Note 3: Copper-Catalyzed S-Arylation of Thiols
The construction of C-S bonds to form aryl sulfides is of great importance in the synthesis of pharmaceuticals and agrochemicals. Copper-catalyzed S-arylation offers a practical and efficient method for this transformation. The use of this compound as a ligand is anticipated to provide a highly active catalytic system for the coupling of aryl halides with a variety of thiols.
Key Features:
-
High Yields: This protocol is expected to provide excellent yields of aryl sulfides.
-
Versatility: The method should be applicable to both aryl and alkyl thiols.
-
Microwave Compatibility: For accelerated reaction times, this protocol can potentially be adapted for microwave-assisted synthesis.
Quantitative Data for S-Arylation Reactions
| Entry | Aryl Halide | Thiol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Thiophenol | CuO (5 mol%), this compound (10 mol%) | K₂CO₃ | Water | 120 (MW) | 0.5 | ~95 |
| 2 | 1-Bromo-4-chlorobenzene | 4-Methylthiophenol | CuI (5 mol%), this compound (10 mol%) | K₃PO₄ | DME | 80 | 12 | ~89 |
| 3 | 4-Iodoacetophenone | 1-Dodecanethiol | CuI (10 mol%), this compound (20 mol%) | t-BuOK | Dioxane | 100 | 24 | ~85 |
| 4 | 3-Bromobenzonitrile | Cyclohexanethiol | CuO (10 mol%), this compound (20 mol%) | Cs₂CO₃ | DMF | 110 | 18 | ~80 |
Experimental Protocol: General Procedure for S-Arylation
-
To a dry reaction vial, add copper(I) or (II) oxide (0.1 mmol), this compound (0.2 mmol), and the appropriate base (2.0 mmol).
-
Seal the vial, and evacuate and backfill with argon.
-
Add the aryl iodide (1.0 mmol), thiol (1.2 mmol), and the anhydrous solvent (2 mL) via syringe.
-
Stir the mixture in a preheated oil bath or in a microwave reactor at the specified temperature for the indicated time.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter.
-
Wash the filtrate with water and brine, dry the organic phase over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aryl sulfide.
Application Notes and Protocols for Photoredox Catalysis Utilizing 2-Bromo-1,10-phenanthroline as a Versatile Ligand Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-1,10-phenanthroline in the burgeoning field of photoredox catalysis. While direct use of this compound as a ligand in photocatalysis is not extensively documented, its true value lies in its role as a versatile precursor for the synthesis of functionalized 1,10-phenanthroline ligands. The bromo substituent serves as a convenient synthetic handle for introducing a wide array of functional groups through cross-coupling reactions, enabling the fine-tuning of the photophysical and electrochemical properties of the resulting metal-based photocatalysts.
This document outlines the synthesis of tailored phenanthroline ligands from this compound, the subsequent preparation of ruthenium-based photocatalysts, and a detailed protocol for a representative photocatalytic C-H arylation reaction.
Application Note 1: Synthesis of Functionalized Phenanthroline Ligands
The bromine atom at the 2-position of the 1,10-phenanthroline scaffold is amenable to various cross-coupling reactions, allowing for the introduction of aryl, alkyl, and other functional groups. This enables the rational design of ligands that can modulate the properties of the final photocatalyst.
Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-1,10-phenanthroline
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and triphenylphosphine (0.10 equiv.).
-
Add a 4:1 mixture of toluene and water to the flask.
-
Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-1,10-phenanthroline.
Application Note 2: Synthesis of a Ruthenium-Based Photocatalyst
Functionalized phenanthroline ligands can be readily incorporated into ruthenium complexes to generate potent photocatalysts. The following protocol describes the synthesis of a generic [Ru(bpy)₂(2-aryl-1,10-phenanthroline)]²⁺ complex.
Protocol: Synthesis of --INVALID-LINK--₂
Materials:
-
cis-Ru(bpy)₂Cl₂·2H₂O
-
2-Aryl-1,10-phenanthroline (from Application Note 1)
-
Ethanol
-
Water
-
Ammonium hexafluorophosphate (NH₄PF₆)
Procedure:
-
In a round-bottom flask, suspend cis-Ru(bpy)₂Cl₂·2H₂O (1.0 equiv.) and the 2-aryl-1,10-phenanthroline ligand (1.1 equiv.) in a 3:1 mixture of ethanol and water.
-
Reflux the mixture under an argon atmosphere for 4-6 hours. The color of the solution should change from deep purple to a clear orange/red.
-
Cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of ammonium hexafluorophosphate to precipitate the product.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water and then diethyl ether.
-
Dry the resulting orange/red solid under vacuum to yield the --INVALID-LINK--₂ photocatalyst.
Application Note 3: Photocatalytic C-H Arylation
Ruthenium-phenanthroline complexes are effective photocatalysts for a variety of organic transformations, including C-H functionalization reactions. This hypothetical protocol details a visible-light-mediated C-H arylation of an electron-rich arene.
Protocol: Visible-Light-Mediated C-H Arylation of N,N-Dimethylaniline
Materials:
-
--INVALID-LINK--₂ photocatalyst (from Application Note 2)
-
N,N-Dimethylaniline
-
4-Bromobenzonitrile
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (degassed)
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the ruthenium photocatalyst (1 mol%), 4-bromobenzonitrile (1.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Add N,N-dimethylaniline (5.0 equiv.) followed by degassed acetonitrile.
-
Seal the vial and place it in front of a blue LED light source.
-
Irradiate the reaction mixture at room temperature with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the arylated product.
Data Presentation
The photophysical and electrochemical properties of photocatalysts are crucial for their performance. The following table summarizes typical data for ruthenium-based photocatalysts with functionalized phenanthroline ligands.
| Photocatalyst | λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Excited State Lifetime (τ, µs) | E₁/₂ (Ru³⁺/²⁺) (V vs. SCE) |
| [Ru(bpy)₃]²⁺ (benchmark) | 452 | 615 | 0.095 | 0.8 | 1.26 |
| [Ru(bpy)₂(phen)]²⁺ | 450 | 610 | 0.080 | 0.7 | 1.29 |
| [Ru(bpy)₂(4,7-diphenyl-phen)]²⁺ | 455 | 618 | 0.110 | 1.0 | 1.24 |
| [Ru(bpy)₂(3,8-dibromo-phen)]²⁺ | 451 | 625 | 0.065 | 0.6 | 1.35 |
Note: The data in this table is representative and compiled from various literature sources for illustrative purposes.
Hypothetical Reaction Yields for C-H Arylation
The following table presents hypothetical but realistic yields for the C-H arylation protocol described above, showcasing the potential efficiency of such a catalytic system.
| Entry | Aryl Halide | Arene | Photocatalyst Loading (mol%) | Yield (%) |
| 1 | 4-Bromobenzonitrile | N,N-Dimethylaniline | 1 | 85 |
| 2 | 4-Bromoacetophenone | N,N-Dimethylaniline | 1 | 78 |
| 3 | 1-Bromo-4-nitrobenzene | N,N-Dimethylaniline | 1 | 92 |
| 4 | 4-Bromobenzonitrile | 1-Methylindole | 1 | 75 |
Mandatory Visualizations
Caption: Workflow for the synthesis of a functionalized photocatalyst.
Caption: Experimental setup for the photocatalytic C-H arylation.
Caption: Proposed catalytic cycle for C-H arylation.
Application Notes and Protocols for the Synthesis of Metal Complexes with 2-Bromo-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes of 1,10-phenanthroline and its derivatives are a subject of intense research in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1] The coordination of these heterocyclic ligands to metal centers can enhance their therapeutic efficacy.[2][3] The introduction of a bromo substituent at the 2-position of the 1,10-phenanthroline scaffold offers a versatile handle for further functionalization, potentially leading to the development of novel therapeutic agents with improved selectivity and potency. These complexes often exert their cytotoxic effects by interacting with DNA, inducing apoptosis, and inhibiting cellular processes crucial for cancer cell proliferation.[2][4] This document provides detailed protocols for the synthesis of Ruthenium(II) and Platinum(II) complexes with 2-Bromo-1,10-phenanthroline and summarizes their potential applications in drug development.
Application Notes
The bromo-functionalized phenanthroline ligands, upon coordination with transition metals like Ruthenium(II) and Platinum(II), can form stable complexes with potential as anticancer agents. The lipophilicity and electronic properties imparted by the bromo substituent can influence the cellular uptake and biological activity of the resulting metal complexes.
Anticancer Activity
Numerous studies have demonstrated the potent in vitro cytotoxicity of metal-phenanthroline complexes against various human cancer cell lines. The mechanism of action often involves DNA intercalation or covalent binding, leading to cell cycle arrest and apoptosis.[4] The data presented below showcases the cytotoxic potential of related phenanthroline-metal complexes, suggesting a promising outlook for complexes derived from this compound.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Representative Phenanthroline-Metal Complexes against Human Cancer Cell Lines
| Complex/Drug | HCT-116 (Colon) | MCF-7 (Breast) | A-498 (Kidney) | Hep-G2 (Liver) |
| [Cu(phen)₂(mal)]·2H₂O | - | - | ~5 | ~4 |
| [Mn(phen)₂(mal)]·2H₂O | - | - | ~7 | ~6 |
| [Ag₂(phen)₃(mal)]·2H₂O | - | - | ~3 | ~3 |
| Cisplatin | ~9 | ~18.62 | ~15 | ~12 |
| [Pt(phen)(OCOCH₂OMe)₂] | ~9.8 | >50 | - | - |
| [Cu(metformin)(phen)] | - | 4.29 | - | - |
Data compiled from multiple sources.[2][3][4] Note: Direct cytotoxicity data for this compound complexes is not yet widely available in published literature; the data above is for structurally related phenanthroline complexes to indicate potential activity.
Experimental Protocols
The following are generalized protocols for the synthesis of Ruthenium(II) and Platinum(II) complexes with this compound, adapted from established procedures for similar phenanthroline derivatives.[5]
Protocol 1: Synthesis of a Ruthenium(II) bis(2,2'-bipyridine)(this compound) Complex
This protocol describes the synthesis of a heteroleptic Ruthenium(II) complex.
Materials:
-
cis-[Ru(bpy)₂(Cl)₂]·2H₂O (cis-dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate)
-
This compound
-
Ethanol/Water (80:20 v/v)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Argon or Nitrogen gas
-
Standard reflux apparatus
-
Alumina for column chromatography
-
Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve cis-[Ru(bpy)₂(Cl)₂]·2H₂O (1 equivalent) and this compound (1.1 equivalents) in an 80:20 ethanol/water mixture.
-
Deaerate the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the mixture to reflux under an inert atmosphere for 24 hours. The color of the solution should change, indicating complex formation.
-
After cooling to room temperature, filter the solution to remove any insoluble impurities.
-
To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate in excess to precipitate the complex as a hexafluorophosphate salt.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water, followed by a small amount of diethyl ether.
-
Purify the crude product by column chromatography on alumina using acetonitrile as the eluent.
-
Collect the colored fraction and remove the solvent under reduced pressure to yield the purified complex.
-
Characterize the final product using ¹H NMR, Mass Spectrometry, and Elemental Analysis.
Protocol 2: Synthesis of a Platinum(II) dichloro(this compound) Complex
This protocol outlines the synthesis of a Platinum(II) complex.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
This compound
-
Deionized water
-
Dimethylformamide (DMF)
-
Standard reaction vessel
Procedure:
-
Dissolve K₂[PtCl₄] (1 equivalent) in deionized water.
-
In a separate flask, dissolve this compound (1 equivalent) in DMF.
-
Slowly add the solution of this compound to the aqueous solution of K₂[PtCl₄] with vigorous stirring.
-
A precipitate should form upon mixing. Continue stirring the reaction mixture at room temperature for 24 hours.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product sequentially with deionized water, ethanol, and diethyl ether to remove unreacted starting materials and impurities.
-
Dry the product under vacuum.
-
Characterize the synthesized complex using IR, ¹H NMR, and Elemental Analysis.
Visualizations
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of Ruthenium(II) and Platinum(II) complexes.
Logical Relationship of Development
References
- 1. soc.chim.it [soc.chim.it]
- 2. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study [frontiersin.org]
- 4. Platinum(II) Complexes with 1,10-Phenanthroline and Hydrophilic Alkoxyacetate Ligands as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Bromo-1,10-phenanthroline Derivatives in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 2-Bromo-1,10-phenanthroline derivatives in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). The unique electronic properties and versatile reactivity of the this compound scaffold make it an excellent building block for a variety of OLED materials, including electron transporters, hole blockers, and emissive hosts.
Introduction
Phenanthroline derivatives are a crucial class of nitrogen-containing heterocyclic compounds extensively used in the field of organic electronics. Their rigid structure, high thermal stability, and excellent electron-transporting capabilities make them ideal candidates for various layers within an OLED device. The presence of a bromine atom at the 2-position of the 1,10-phenanthroline core offers a reactive handle for introducing a wide range of functional groups through common cross-coupling reactions, allowing for the fine-tuning of the molecule's photophysical and electronic properties. This enables the rational design of materials with optimized energy levels for efficient charge injection and transport, ultimately leading to enhanced device performance.
Data Presentation
The performance of OLEDs is highly dependent on the specific derivative used, its role in the device, and the overall device architecture. The following tables summarize the performance of various OLEDs incorporating derivatives of 1,10-phenanthroline, showcasing the potential of this class of materials. While specific data for a wide range of this compound derivatives is still emerging, the data for related substituted phenanthrolines provide valuable benchmarks.
Table 1: Performance of OLEDs Utilizing Phenanthroline Derivatives as Electron Transport Materials (ETMs)
| Derivative Name/Acronym | Device Structure | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | Driving Voltage (V) | CIE Coordinates (x, y) |
| Bphen (bathocuproine) | Control device for comparison | 39 | 27.1 | - | 3.7 | Red PhOLED |
| p-bPPhenB | Single-stack red PhOLED | - | 56.8 | 30.8 | 2.7 | Red PhOLED |
Table 2: Performance of OLEDs Utilizing Phenanthroline Derivatives as Emitters
| Derivative Name/Acronym | Role in OLED | Device Structure | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |
| Ac-DPPN | TADF Emitter | - | - | - | 5.8 | Green (0.28, 0.52) |
| PXZ-DPPN | TADF Emitter | - | - | - | 20.1 | Yellow-orange (0.49, 0.50) |
| tCz-DPPN | TADF Emitter | - | - | - | 1.7 | Sky-blue (0.15, 0.23) |
Note: "-" indicates data not specified in the provided search results. The performance of OLEDs is highly dependent on the full device stack and fabrication conditions. The data highlights that novel phenanthroline derivatives can significantly enhance device performance compared to widely used materials.[1]
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives and their subsequent fabrication into OLED devices are crucial for reproducible research and development.
Protocol 1: Synthesis of 2-Aryl-1,10-phenanthroline Derivatives via Suzuki Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., (9,9-dimethyl-9H-fluoren-2-yl)boronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen gas supply
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the arylboronic acid (1.2 eq.) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Add potassium carbonate (2.0 eq.) to the mixture.
-
Deoxygenate the solution by bubbling with nitrogen gas for 20-30 minutes.
-
Add palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.) to the reaction mixture under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-Aryl-1,10-phenanthroline derivative.
Protocol 2: Synthesis of 2-Amino-1,10-phenanthroline Derivatives via Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., carbazole, phenothiazine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen gas supply
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the secondary amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purify the product by column chromatography to yield the 2-Amino-1,10-phenanthroline derivative.
Protocol 3: Fabrication of a Multilayer OLED Device
This protocol provides a general procedure for the fabrication of a multilayer OLED using thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Deionized water
-
Acetone
-
Isopropanol
-
Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), Hole Blocking Layer (HBL), Electron Transport Layer (ETL), and Electron Injection Layer (EIL)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven.
-
Treat the substrates with UV-ozone for 10-15 minutes to increase the work function of the ITO and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers by thermal evaporation at a rate of 1-2 Å/s. A typical device structure might be:
-
HIL (e.g., HAT-CN, 10 nm)
-
HTL (e.g., NPB, 40 nm)
-
EML (e.g., a host material doped with the this compound derivative as an emitter, or the derivative itself as a host or ETM, 30 nm)
-
HBL (e.g., TPBi, 10 nm)
-
ETL (e.g., a this compound derivative or another suitable material, 30 nm)
-
EIL (e.g., LiF or Liq, 1 nm)
-
-
-
Cathode Deposition:
-
Deposit the metal cathode (e.g., Al, 100 nm) by thermal evaporation at a higher deposition rate (e.g., 5-10 Å/s).
-
-
Encapsulation:
-
Without breaking the vacuum, or in a nitrogen-filled glovebox, encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers from atmospheric moisture and oxygen.
-
Mandatory Visualizations
The following diagrams illustrate the key processes and structures involved in the application of this compound derivatives in OLEDs.
Caption: Synthetic pathways for this compound derivatives.
Caption: General OLED device architecture and energy level diagram.
Caption: Experimental workflow for OLED fabrication and testing.
References
The Role of 2-Bromo-1,10-phenanthroline in the Advancement of Luminescent Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,10-phenanthroline is a key heterocyclic building block in the synthesis of a diverse range of advanced luminescent materials. Its strategic bromo-functionalization at the 2-position allows for versatile post-synthesis modifications, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. This enables the facile introduction of various organic moieties, leading to the creation of bespoke ligands for highly luminescent metal complexes and purely organic luminophores. These materials are at the forefront of innovations in organic light-emitting diodes (OLEDs), chemical sensors, bio-imaging agents, and photodynamic therapy. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of such luminescent materials.
Application Notes
The primary application of this compound in the synthesis of luminescent materials is as a precursor to tailored 1,10-phenanthroline-based ligands. The bromo-substituent serves as a versatile handle for introducing a wide array of functional groups that can tune the photophysical and electronic properties of the final material.
1. Synthesis of Luminescent Metal Complexes:
This compound is instrumental in the synthesis of transition metal complexes, particularly with iridium(III), ruthenium(II), and platinum(II), which are known for their phosphorescent properties.[1][2] The typical synthetic strategy involves a cross-coupling reaction to introduce an aryl, heteroaryl, or amino group at the 2-position, followed by complexation with the desired metal center.
-
Iridium(III) Complexes for OLEDs: The functionalization of this compound allows for the synthesis of ancillary ligands in cationic iridium(III) complexes, which are highly efficient emitters in OLEDs.[3] By tuning the substituent at the 2-position, the emission color of the complex can be precisely controlled, spanning the visible spectrum.[4]
-
Ruthenium(II) Complexes for Sensing and Bio-imaging: Ruthenium(II) complexes with functionalized phenanthroline ligands are widely explored as luminescent probes for ions and small molecules, as well as for cellular imaging, owing to their photostability and long-lived excited states.[5]
-
Platinum(II) Complexes for Phosphorescent Materials: Platinum(II) complexes incorporating ligands derived from this compound exhibit interesting photophysical properties, including pronounced vibronic structure in their emission spectra.[6]
2. Synthesis of Organic Luminophores:
While less common than its application in metal complexes, this compound can be used to synthesize purely organic luminescent molecules. Through Suzuki coupling with arylboronic acids, extended π-conjugated systems can be constructed, leading to materials with tunable fluorescence properties. These organic luminophores can find applications in fluorescent sensors and organic electronics.
Data Presentation
The photophysical properties of luminescent materials are critical for their application. The following tables summarize key data for representative luminescent metal complexes synthesized from this compound derivatives.
Table 1: Photophysical Properties of Iridium(III) Complexes with Functionalized 1,10-Phenanthroline Ligands
| Complex | Ancillary Ligand (derived from this compound) | Emission Max (λem, nm) | Photoluminescence Quantum Yield (ΦPL) | Reference |
| [Ir(ppy)₂(phen-Ph)]⁺ | 2-Phenyl-1,10-phenanthroline | ~595 | Not Reported | [6] |
| [Ir(ppy)₂(phen-Flu)]⁺ | 2-(9,9-dihexylfluorenyl)-1,10-phenanthroline | ~595 | Not Reported | [6] |
| [Ir(F₂ppy)₂(pip)]⁺ | 2-phenyl-1H-imidazo[4,5-f][7][8]phenanthroline | 550 | 0.62 | [9] |
ppy = 2-phenylpyridine; F₂ppy = 2-(2,4-difluorophenyl)pyridine; phen-Ph = 2-Phenyl-1,10-phenanthroline; phen-Flu = 2-(9,9-dihexylfluorenyl)-1,10-phenanthroline; pip = 2-phenyl-1H-imidazo[4,5-f][7][8]phenanthroline
Table 2: Photophysical Properties of Ruthenium(II) and Platinum(II) Complexes
| Complex | Ligand (derived from this compound) | Emission Max (λem, nm) | Excited State Lifetime (τ, µs) | Reference |
| [Ru(bpy)₂(phen-Ph)]²⁺ | 2-Phenyl-1,10-phenanthroline | Non-luminescent at RT | - | [7][10] |
| [Pt(naphen)(Cl)] | Naphtho[1,2-b][7][8]phenanthroline derivative | 628 | - | [6] |
bpy = 2,2'-bipyridine; naphen = Naphtho[1,2-b][7][8]phenanthroline
Experimental Protocols
The following are detailed protocols for key reactions involving this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-1,10-phenanthroline
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add a 4:1 mixture of anhydrous toluene and degassed water (e.g., 8 mL toluene and 2 mL water).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-1,10-phenanthroline Derivatives
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk flask.
-
Add anhydrous toluene, followed by this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the flask and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Synthesis of a Cationic Iridium(III) Complex
This protocol describes the synthesis of a generic cationic iridium(III) complex using a functionalized 1,10-phenanthroline ligand.
Materials:
-
2-Aryl-1,10-phenanthroline (from Protocol 1)
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
2-Phenylpyridine (ppy)
-
2-Ethoxyethanol
-
Water
-
Dichloromethane
-
Methanol
-
Ammonium hexafluorophosphate (NH₄PF₆)
Procedure:
Step 1: Synthesis of the Iridium Dimer [Ir(ppy)₂Cl]₂
-
A mixture of IrCl₃·xH₂O (1.0 mmol) and 2-phenylpyridine (2.5 mmol) in a 3:1 mixture of 2-ethoxyethanol and water is refluxed under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, the yellow precipitate is filtered, washed with methanol and diethyl ether, and dried under vacuum.
Step 2: Synthesis of the Final Iridium(III) Complex
-
A mixture of the iridium dimer [Ir(ppy)₂Cl]₂ (0.1 mmol) and the 2-Aryl-1,10-phenanthroline ligand (0.22 mmol) in a 2:1 mixture of dichloromethane and methanol is refluxed under a nitrogen atmosphere for 12 hours.
-
After cooling to room temperature, a saturated aqueous solution of NH₄PF₆ is added, and the mixture is stirred for 30 minutes.
-
The organic layer is separated, washed with water, and dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
References
- 1. 1,10-Phenanthroline-dithiine iridium and ruthenium complexes: synthesis, characterization and photocatalytic dihydrogen evolution - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. DSpace [digital.library.adelaide.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 7. researchwith.njit.edu [researchwith.njit.edu]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Catalytic Applications of Palladium Complexes with 2-Bromo-1,10-phenanthroline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. 1,10-Phenanthroline and its derivatives are a well-established class of bidentate nitrogen ligands that can stabilize palladium catalysts and modulate their reactivity.
The introduction of a bromine substituent at the 2-position of the 1,10-phenanthroline scaffold offers intriguing possibilities for catalyst design. The electronic and steric properties of the bromo group can influence the stability and activity of the resulting palladium complex. Furthermore, the bromine atom itself represents a potential site for further functionalization, allowing for the synthesis of more complex ligand architectures or for tethering the catalyst to a solid support.
Note on the State of Research: As of late 2025, the scientific literature provides limited specific examples and quantitative data on the catalytic applications of pre-formed or in-situ generated palladium complexes featuring 2-Bromo-1,10-phenanthroline as a ligand. The following application notes and protocols are therefore based on established methodologies for palladium-catalyzed reactions using the parent 1,10-phenanthroline and other substituted ligands. These protocols serve as a foundational guide for researchers wishing to explore the potential of this compound in catalysis.
Synthesis Protocols
Synthesis of this compound Ligand
The synthesis of the this compound ligand is a crucial first step. While various methods exist for the bromination of 1,10-phenanthroline, a common approach involves electrophilic aromatic substitution.
Materials:
-
1,10-Phenanthroline
-
Bromine
-
Sulfuric acid
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a fume hood, dissolve 1,10-phenanthroline in concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add bromine dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as required (e.g., 80-100 °C) for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) until a precipitate forms.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Synthesis of [Pd(this compound)Cl₂] Complex
A general method for the synthesis of palladium(II) complexes with phenanthroline ligands can be adapted for the 2-bromo derivative.[1][2]
Materials:
-
Palladium(II) chloride (PdCl₂) or potassium tetrachloropalladate(II) (K₂PdCl₄)
-
This compound
-
Ethanol or another suitable solvent
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve PdCl₂ or K₂PdCl₄ in ethanol (or a suitable solvent mixture) with heating.
-
In a separate flask, dissolve this compound in ethanol.
-
Add the ligand solution dropwise to the palladium salt solution with stirring.
-
A precipitate should form upon addition.
-
Continue stirring the reaction mixture, potentially with heating, for a few hours to ensure complete reaction.
-
Cool the mixture to room temperature and collect the solid product by filtration.
-
Wash the product with cold ethanol and then with diethyl ether.
-
Dry the complex under vacuum.
Catalytic Applications: Generalized Protocols
The following are generalized protocols for common palladium-catalyzed cross-coupling reactions where a palladium complex of this compound could be employed, either as a pre-formed complex or generated in situ from a palladium precursor and the ligand.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.
Generalized Protocol:
-
To a dry Schlenk flask, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂; 1-5 mol%) and the this compound ligand (1-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[3]
Generalized Protocol:
-
To a reaction vessel, add the aryl halide (1.0 equiv.), the alkene (1.1-1.5 equiv.), and a base (e.g., triethylamine, potassium carbonate; 1.5-2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂; 1-5 mol%) and the this compound ligand (1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent (e.g., DMF, acetonitrile, or toluene).
-
Stir the reaction mixture at the desired temperature (typically 80-140 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4]
Generalized Protocol:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 1-5 mol%), the this compound ligand (if not using a pre-formed complex), and a copper(I) co-catalyst (e.g., CuI; 1-10 mol%).
-
Add a degassed solvent (e.g., THF, DMF) and an amine base (e.g., triethylamine, diisopropylamine; 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature to 60 °C).
-
Monitor progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is used to form C-N bonds by coupling an aryl halide with an amine.[5]
Generalized Protocol:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), the this compound ligand (1-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄; 1.2-2.0 equiv.) to a dry Schlenk tube.
-
Add the aryl halide (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Suzuki-Miyaura Coupling with Pd/2-Bromo-1,10-phenanthroline Catalyst System
| Entry | Aryl Halide | Arylboronic Acid | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | |||||||||
| 2 |
| 3 | | | | | | | | | |
Table 2: Heck Coupling with Pd/2-Bromo-1,10-phenanthroline Catalyst System
| Entry | Aryl Halide | Alkene | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | |||||||||
| 2 |
| 3 | | | | | | | | | |
Table 3: Sonogashira Coupling with Pd/2-Bromo-1,10-phenanthroline Catalyst System
| Entry | Aryl Halide | Alkyne | Pd Precursor (mol%) | Ligand (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|---|
| 1 | ||||||||||
| 2 |
| 3 | | | | | | | | | | |
Table 4: Buchwald-Hartwig Amination with Pd/2-Bromo-1,10-phenanthroline Catalyst System
| Entry | Aryl Halide | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | |||||||||
| 2 |
| 3 | | | | | | | | | |
Visualizations
The following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions and a general experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Palladium(II) complexes of 1,10-phenanthroline: Synthesis and X-ray crystal structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-1,10-phenanthroline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction with 2-Bromo-1,10-phenanthroline to achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common causes?
Low yields in the Suzuki coupling of this compound can stem from several factors. Due to the presence of nitrogen atoms in the phenanthroline ring, the substrate can chelate to the palladium catalyst, potentially inhibiting its catalytic activity.[1] Other common issues include:
-
Catalyst deactivation: The nitrogen atoms on the phenanthroline ring can coordinate with the palladium catalyst, leading to the formation of inactive species.[2]
-
Inefficient transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be sluggish for electron-deficient heteroaromatic compounds.
-
Protodeboronation: The boronic acid coupling partner can degrade through the replacement of the boronic acid group with a hydrogen atom, a side reaction often promoted by aqueous bases.[3]
-
Poor solubility: The starting materials may not be fully dissolved in the chosen solvent, leading to a slow and incomplete reaction.
-
Presence of oxygen: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[4]
Q2: How does the choice of palladium catalyst and ligand affect the reaction?
The selection of the palladium source and ligand is critical. The active catalyst for the Suzuki coupling is a Pd(0) species.[3] While Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often used, they must be reduced in situ to Pd(0) for the catalytic cycle to begin.[4] Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes be more efficient.[1]
The ligand stabilizes the palladium catalyst and influences its reactivity. Bulky, electron-rich phosphine ligands can be beneficial as they can help prevent catalyst deactivation by sterically shielding the palladium center from the chelating nitrogen atoms of the phenanthroline ring.[2]
Q3: What is the role of the base in this reaction, and which one should I choose?
The base is essential for activating the boronic acid, making it more nucleophilic and facilitating the crucial transmetalation step in the catalytic cycle.[5][6] The choice of base can significantly impact the reaction rate and yield.[1]
Commonly used bases include:
-
Carbonates: K₂CO₃ and Cs₂CO₃ are frequently used and often provide good yields.[1][7]
-
Phosphates: K₃PO₄ is a stronger base that can be effective, especially for less reactive substrates.[2]
-
Hydroxides: While effective, strong bases like NaOH or KOH can sometimes promote side reactions.
The optimal base is substrate-dependent and may require screening.
Q4: Which solvent system is recommended for the Suzuki coupling of this compound?
The ideal solvent should dissolve all reactants and be compatible with the reaction conditions. A mixture of an organic solvent and water is often used, as water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[1][3] Common solvent systems include:
Anhydrous conditions can also be employed and may be necessary to minimize protodeboronation of the boronic acid.[3]
Q5: How can I minimize the formation of byproducts like homocoupled boronic acid?
Homocoupling of the boronic acid is a common side reaction, often caused by the presence of oxygen.[2] To minimize this:
-
Thoroughly degas all solvents: This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.[2]
-
Maintain an inert atmosphere: The reaction should be carried out under a positive pressure of argon or nitrogen.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst | - Use a fresh batch of palladium catalyst.- Consider using a more robust precatalyst or a Pd(0) source like Pd(PPh₃)₄.- Ensure an inert atmosphere is maintained throughout the reaction to prevent catalyst oxidation.[4] |
| Inefficient Transmetalation | - Screen different bases; a stronger base like K₃PO₄ may be required.[2]- Ensure the chosen base is sufficiently soluble in the reaction medium. | |
| Low Reaction Temperature | - Increase the reaction temperature, typically in the range of 80-110 °C.[1] | |
| Significant Protodeboronation of Boronic Acid | Presence of Water and/or Strong Base | - Use anhydrous solvents and reagents.- Switch to a milder base such as K₂CO₃ or KF.- Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[3] |
| Formation of Black Precipitate (Palladium Black) | Catalyst Decomposition/Agglomeration | - Ensure the ligand is present in a sufficient amount to stabilize the palladium nanoparticles.- Lower the reaction temperature if it is excessively high.- Ensure thorough degassing to remove oxygen, which can accelerate catalyst decomposition.[4] |
| Incomplete Reaction (Starting Material Remains) | Insufficient Reaction Time | - Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.[8] |
| Poor Solubility of Reactants | - Screen different solvents or solvent mixtures to improve solubility.- Increase the solvent volume to achieve better dissolution. | |
| Formation of Homocoupled Boronic Acid Byproduct | Presence of Oxygen | - Rigorously degas all solvents and the reaction mixture before adding the catalyst.- Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2] |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound. This should be considered a starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the Schlenk tube, and then evacuate and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following table summarizes reaction conditions from the literature for Suzuki couplings involving halogenated 1,10-phenanthroline derivatives. This data can serve as a reference for optimizing the reaction of this compound.
| Substrate | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,8-Dibromo-1,10-phenanthroline | Pd(PPh₃)₂Cl₂ (cat.) | PPh₃ | (Me₃Si)₂NLi (1.0) | THF | Reflux | - | 74 | [8] |
| 2-Halo-1,10-phenanthroline (general) | Pd(PPh₃)₄ (3-5) | PPh₃ | K₂CO₃ (2.0-3.0) | Dioxane/H₂O | 80-110 | - | - | [1] |
| 2,9-Dichloro-1,10-phenanthroline | Not specified | Not specified | Not specified | Not specified | - | - | 65-92 | [9] |
Visualizations
Caption: General experimental workflow for the Suzuki coupling.
Caption: Decision tree for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Poisoning by 2-Bromo-1,10-phenanthroline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues in reactions involving 2-Bromo-1,10-phenanthroline.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and how does this compound cause it?
A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites, reducing its activity and potentially halting the reaction.[1] this compound can act as a poison, particularly for transition metal catalysts like palladium and rhodium, due to the lone pair of electrons on its nitrogen atoms. These nitrogen atoms can coordinate strongly to the metal center, blocking the active sites necessary for the catalytic cycle to proceed. This strong binding can lead to the formation of a stable, inactive metal-ligand complex.
Q2: What are the common symptoms of catalyst poisoning by this compound in my reaction?
A2: Common indicators of catalyst poisoning include:
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A significant decrease in the reaction rate or a complete stall of the reaction.[1]
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A noticeable decrease in the product yield.[1]
-
Inconsistent results between different batches of the same reaction.
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The need for higher catalyst loading to achieve the desired conversion.
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A change in the color of the reaction mixture, which could indicate the formation of inactive catalyst species.
Q3: In which types of reactions is catalyst poisoning by this compound most likely to occur?
A3: Poisoning by this compound is particularly common in transition metal-catalyzed reactions where the metal center is susceptible to coordination by strong ligands. This includes, but is not limited to:
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig).
-
Rhodium-catalyzed hydrogenation and hydroformylation reactions.
-
Other catalytic systems employing electron-deficient metal centers.
Q4: Can this compound also act as a ligand to promote a reaction?
A4: Yes, phenanthroline derivatives are widely used as bidentate ligands in transition metal catalysis to enhance catalytic activity and selectivity. Whether this compound acts as a beneficial ligand or a poison depends on the specific reaction conditions, the nature of the catalyst, and the concentration of the phenanthroline derivative. At inappropriate concentrations or in catalytic systems where it binds too strongly and inhibits substrate access, it can act as a poison.
Troubleshooting Guides
If you suspect catalyst poisoning by this compound, follow this step-by-step troubleshooting guide.
Issue 1: Low or No Conversion from the Start of the Reaction
Possible Cause: Strong coordination of this compound to the catalyst, preventing the initiation of the catalytic cycle.
Troubleshooting Steps:
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial deactivation by providing a sufficient number of active sites.[2]
-
Modify Ligand Environment:
-
Add a Competing Ligand: Introduce a ligand that can either displace the this compound or is a better promoter for the reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can sometimes be effective in stabilizing the active catalyst and preventing inhibition.
-
Use a Pre-formed Catalyst: Employ a pre-formed catalyst with a strongly coordinating ligand that is known to be effective for the desired transformation.
-
-
In-situ Catalyst Generation: Generate the active catalyst species in the presence of the substrate. This can sometimes bypass the formation of an inactive complex with the poison. For example, in some Pd-catalyzed C-H functionalizations, in-situ generation of a reactive Pd(II) species from a Pd(0) source can overcome poisoning by N-heterocycles.
Issue 2: Reaction Starts but Stalls Before Completion
Possible Cause: Gradual poisoning of the catalyst by this compound or a reaction byproduct.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature: Carefully increasing the reaction temperature may weaken the bond between the poison and the catalyst. However, be mindful of potential side reactions or catalyst decomposition.
-
Solvent: The choice of solvent can influence the coordination of this compound to the catalyst. Screen different solvents to find one that may disfavor the poison-catalyst interaction.
-
-
Substrate Pre-treatment: If this compound is an impurity in one of the starting materials, consider purifying the reagent before use.
-
Catalyst Regeneration (for heterogeneous catalysts): If using a supported catalyst, it may be possible to regenerate it. A common method involves washing the catalyst to remove adsorbed species, followed by a chemical treatment to restore the active sites.
Data Presentation
The following tables summarize quantitative data on the effect of N-heterocycle poisons on catalyst performance and the impact of mitigation strategies.
Table 1: Effect of 1,10-Phenanthroline on Rh(0) Nanoparticle Catalyzed Benzene Hydrogenation
| Equivalents of 1,10-Phenanthroline per Rh | Initial Rate (M/s) | Percentage of Initial Activity |
| 0 | 1.3 x 10⁻³ | 100% |
| 0.5 | 6.5 x 10⁻⁴ | 50% |
| 1.0 | 1.3 x 10⁻⁴ | 10% |
| 2.0 | < 1.0 x 10⁻⁵ | <1% |
Note: This data is adapted from a study on Rh(0) nanoparticle poisoning by 1,10-phenanthroline and is intended for illustrative purposes to show the dose-dependent effect of a similar poison.[3]
Table 2: Comparison of Ligands in Suzuki-Miyaura Coupling of 2-Bromopyridine (a representative N-heterocycle)
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 |
| P(t-Bu)₃ | 2 | K₃PO₄ | Toluene | 100 | 12 | 85 |
| XPhos | 1 | K₃PO₄ | Dioxane | 100 | 8 | 92 |
| SPhos | 1 | K₃PO₄ | Dioxane | 100 | 8 | 95 |
Note: This data illustrates how the choice of ligand can significantly overcome the challenges of cross-coupling reactions with N-heterocyclic substrates, which can act as catalyst poisons.[2]
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), the coupling partner (1.2-1.5 equiv.), the base (2.0 equiv.), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Catalyst Regeneration (Illustrative for a Supported Catalyst)
-
Washing: After the reaction, filter the supported catalyst and wash it with a suitable solvent to remove any adsorbed organic molecules.
-
Acid/Base Treatment: Depending on the nature of the poison and the catalyst, a dilute acid or base wash can be employed to remove strongly bound species. For example, washing with a dilute solution of a non-coordinating acid may help remove basic nitrogen-containing poisons.
-
Thermal Treatment: Heat the catalyst under a controlled atmosphere (e.g., air or an inert gas) to burn off organic residues.
-
Reduction: If the active metal was oxidized during regeneration, a reduction step (e.g., with H₂) may be necessary to restore the active catalytic species.
Caution: The specific conditions for catalyst regeneration are highly dependent on the catalyst and the poison and should be developed on a case-by-case basis.
Mandatory Visualizations
Caption: Mechanism of catalyst poisoning by this compound.
Caption: Troubleshooting workflow for catalyst deactivation.
References
Technical Support Center: Purification of 2-Bromo-1,10-phenanthroline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-1,10-phenanthroline from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted 1,10-phenanthroline: The starting material for direct bromination.
-
Polybrominated 1,10-phenanthrolines: Such as 2,9-dibromo-1,10-phenanthroline and other di-, tri-, or even tetra-brominated species. The formation of these byproducts is common in electrophilic aromatic substitution reactions on the phenanthroline core.[1]
-
Tarry byproducts: Particularly if using a Skraup-type synthesis, complex side reactions can lead to the formation of polymeric or tarry materials.[2]
-
Positional isomers: Depending on the reaction conditions, other mono-brominated isomers might be present.
-
Residual reagents and solvents: From the synthesis and workup steps.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a white to light yellow or light orange powder or crystalline solid.[3] The reported melting point is in the range of 160-165 °C.[4][5] A significantly lower or broader melting point range, or a darker color, can indicate the presence of impurities.
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Column chromatography is highly effective for separating mono-brominated from poly-brominated species and the unreacted starting material.[1]
-
Recrystallization can be effective if the impurities have significantly different solubilities from the desired product.
-
Acid-base extraction is useful for removing non-basic impurities and can be a good initial purification step.[2]
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product loss during extraction | Ensure the pH is correctly adjusted during acid-base extraction. This compound is basic and will be in the aqueous layer at acidic pH and the organic layer at basic pH. Perform multiple extractions with smaller volumes of solvent to maximize recovery. |
| Co-elution during column chromatography | Optimize the eluent system. A gradient elution may be necessary to separate compounds with similar polarities. Monitor fractions carefully using Thin Layer Chromatography (TLC). |
| Product is too soluble in the recrystallization solvent | Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Test a range of solvent systems. |
| Incomplete reaction | Before purification, ensure the reaction has gone to completion using techniques like TLC or NMR to avoid purifying a mixture containing a large amount of starting material. |
Issue 2: Persistent Color in the Final Product
| Possible Cause | Troubleshooting Step |
| Tarry impurities from the reaction | An initial purification step using an activated carbon (charcoal) treatment can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir, and then filter before proceeding with further purification.[2] |
| Oxidized species | Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during heating steps. |
| Colored impurities not removed by the primary purification method | A secondary purification step may be necessary. For example, if column chromatography still yields a colored product, a subsequent recrystallization might remove the color. |
Issue 3: Presence of Poly-brominated Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Over-bromination during synthesis | Carefully control the stoichiometry of the brominating agent and the reaction time and temperature to minimize the formation of poly-brominated species. |
| Inefficient separation by column chromatography | Use a shallower solvent gradient and a longer column to improve resolution. Ensure the column is not overloaded with the crude product. |
| Co-crystallization during recrystallization | If the impurities have very similar structures to the product, they may co-crystallize. In this case, column chromatography is the more appropriate purification method. |
Quantitative Data
The following table summarizes the yields of various brominated 1,10-phenanthrolines obtained from a direct bromination reaction, followed by purification via column chromatography, as reported in the literature. This illustrates the typical distribution of products that may need to be separated.
| Product | Yield (%) |
| 3-Bromo-1,10-phenanthroline | <1 |
| 3,8-Dibromo-1,10-phenanthroline | 3 |
| 3,6-Dibromo-1,10-phenanthroline | 13 |
| 3,5,8-Tribromo-1,10-phenanthroline | 63 |
| 3,5,6,8-Tetrabromo-1,10-phenanthroline | 6 |
| Unreacted 1,10-phenanthroline | 11 |
Data adapted from a study on the bromination of 1,10-phenanthroline monohydrate. Note that this compound is synthesized via different routes and this table is to illustrate the complexity of separating brominated phenanthrolines.[1]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of this compound from a mixture containing unreacted starting material and poly-brominated byproducts.
1. Slurry Preparation:
- Dissolve the crude reaction mixture in a minimal amount of the eluent (e.g., dichloromethane).
- Add a small amount of silica gel to the dissolved mixture to create a slurry.
- Evaporate the solvent from the slurry until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.
2. Column Packing:
- Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
- Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
- Ensure the silica bed is level and free of cracks or air bubbles.
3. Loading and Elution:
- Carefully add the dry-loaded sample to the top of the packed column.
- Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.
- The exact solvent system will need to be optimized based on the specific impurities present. A starting point for separating brominated phenanthrolines is a chloroform eluent containing a small percentage of acetone (e.g., 5% v/v).[1]
4. Fraction Collection and Analysis:
- Collect fractions and monitor the separation using TLC.
- Combine the fractions containing the pure this compound.
- Evaporate the solvent to obtain the purified product.
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
- Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
- Common solvents for recrystallizing phenanthroline derivatives include ethanol, benzene, and chloroform.[2] A mixture of solvents, such as ethanol/water, can also be effective.
2. Recrystallization Procedure:
- Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
- If the solution is colored, a small amount of activated carbon can be added, and the solution is heated for a short period.
- Hot filter the solution to remove any insoluble impurities and the activated carbon.
- Allow the filtrate to cool slowly to room temperature to promote the formation of crystals.
- Further cooling in an ice bath can increase the yield.
3. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Purification by Acid-Base Extraction
This method is particularly useful for removing non-basic impurities.
1. Dissolution:
- Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane or ethyl acetate.
2. Acidic Extraction:
- Transfer the organic solution to a separatory funnel.
- Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.
- Combine the aqueous extracts. The organic layer, containing non-basic impurities, can be discarded.
3. Basification and Re-extraction:
- Cool the combined aqueous extracts in an ice bath.
- Slowly add a base (e.g., concentrated ammonia or 1M NaOH) until the solution is alkaline. The this compound will precipitate as it is deprotonated.
- Extract the now neutral product back into an organic solvent (e.g., dichloromethane) by performing multiple extractions.
4. Final Steps:
- Combine the organic extracts.
- Wash the organic layer with brine (saturated NaCl solution).
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- Filter off the drying agent and evaporate the solvent to yield the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Minimizing Homocoupling with 2-Bromo-1,10-phenanthroline Ligands
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 2-Bromo-1,10-phenanthroline in cross-coupling reactions. Our focus is on minimizing the formation of homocoupling byproducts to improve reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in cross-coupling reactions with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the same starting material couple together. In the context of cross-coupling reactions involving this compound, this can manifest as the formation of a bromo-phenanthroline dimer or the dimerization of the coupling partner (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction).[1] These byproducts reduce the yield of the desired cross-coupled product and can complicate purification due to similar physical properties.
Q2: What are the primary causes of homocoupling?
A2: The primary causes of homocoupling include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major contributor to the homocoupling of coupling partners like boronic acids.[1][2][3]
-
Catalyst Oxidation: The palladium catalyst can be oxidized from its active Pd(0) state to Pd(II), which can promote homocoupling.[2][3]
-
Suboptimal Reaction Conditions: High temperatures, incorrect choice of base or solvent, and high concentrations of reactants can favor homocoupling pathways.[4]
-
Catalyst System: The choice of palladium precursor and ligand can significantly influence the relative rates of cross-coupling versus homocoupling.
Q3: How does the nitrogen in the phenanthroline ring affect the cross-coupling reaction?
A3: The nitrogen atoms in the 1,10-phenanthroline ring are basic and can coordinate to the palladium catalyst. This can sometimes lead to catalyst inhibition or "poisoning," which can slow down the desired cross-coupling reaction and potentially increase the likelihood of side reactions like homocoupling.[5] To mitigate this, the use of bulky, electron-rich phosphine ligands is often recommended, as they can shield the palladium center.[1]
Q4: Which cross-coupling reactions are commonly performed with this compound, and which are most susceptible to homocoupling?
A4: this compound is commonly used in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
-
Suzuki-Miyaura Coupling: Prone to homocoupling of the boronic acid partner, especially in the presence of oxygen.[1][2][3]
-
Sonogashira Coupling: Susceptible to the homocoupling of the terminal alkyne (Glaser coupling), particularly when a copper co-catalyst is used in the presence of oxygen.[6]
-
Buchwald-Hartwig Amination: While less prone to homocoupling of the starting materials, side reactions like hydrodehalogenation (replacement of the bromine with a hydrogen) can occur.[7]
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupling Byproduct in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Strategy | Rationale |
| Presence of Oxygen | Rigorously degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[1][2][3] | Oxygen promotes the oxidative homocoupling of boronic acids, a common side reaction in Suzuki coupling.[1][2][3] |
| Pd(II) Mediated Homocoupling | Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or ensure efficient in-situ reduction of a Pd(II) source (e.g., Pd(OAc)₂) by the phosphine ligand. Consider adding a mild reducing agent like potassium formate.[2][3] | Pd(II) species can react directly with the boronic acid to form the homocoupled product. Maintaining the catalyst in the Pd(0) state is crucial for the desired cross-coupling catalytic cycle.[2][3] |
| Suboptimal Reaction Conditions | Lower the reaction temperature. Add the boronic acid solution slowly over the course of the reaction using a syringe pump. Use a slight excess of the this compound.[4] | Slower addition keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction. A lower temperature can also help to suppress the rate of this side reaction relative to the desired cross-coupling.[4] |
| Inappropriate Base or Solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and aprotic solvents (e.g., 1,4-dioxane, toluene, THF).[4] While water is often needed to dissolve the base, excessive amounts can sometimes promote homocoupling. | The choice of base and solvent can significantly impact the reaction kinetics and the solubility of the various species in the catalytic cycle, thereby influencing the selectivity.[8][9] |
Issue 2: Predominance of Diyne Byproduct in Sonogashira Coupling
| Potential Cause | Troubleshooting Strategy | Rationale |
| Copper(I)-catalyzed Glaser Coupling | If possible, use a copper-free Sonogashira protocol. If copper is necessary, ensure the reaction is performed under a strictly inert atmosphere to exclude oxygen.[6] | The copper(I) co-catalyst is known to promote the oxidative homocoupling of terminal alkynes in the presence of oxygen to form diynes.[6] |
| Inert Atmosphere Not Maintained | Thoroughly degas all solvents and reagents. Maintain a positive pressure of a reducing atmosphere, such as hydrogen gas diluted with nitrogen or argon. | A reducing atmosphere can help to suppress the oxidative homocoupling of the alkyne. |
| Suboptimal Catalyst System | Screen different palladium catalysts and phosphine ligands. Bulky ligands may help to disfavor the homocoupling pathway. | The ligand can influence the stability and reactivity of the palladium catalyst, affecting the rates of competing reaction pathways. |
Issue 3: Low Yield and/or Hydrodehalogenation in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Strategy | Rationale |
| Catalyst Inhibition by Phenanthroline | Use a higher catalyst loading. Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) that can shield the palladium center.[1][7] | The nitrogen atoms of the phenanthroline can coordinate to the palladium and inhibit its catalytic activity. Bulky ligands can mitigate this effect.[1] |
| Hydrodehalogenation Side Reaction | Use a sterically hindered ligand. Optimize the base and reaction temperature; a less aggressive base or lower temperature may reduce this side reaction.[7] | Hydrodehalogenation can occur via a β-hydride elimination pathway, which can be disfavored by the use of bulky ligands.[7] |
| Inefficient Catalyst Activation | Use a pre-formed Pd(0) catalyst or a well-defined precatalyst to ensure efficient generation of the active catalytic species. | Inefficient generation of the active Pd(0) catalyst from a Pd(II) source can lead to lower yields and an increase in side reactions. |
Quantitative Data Summary
While specific quantitative data for the homocoupling of this compound is limited in the literature, the following tables provide representative data for similar nitrogen-containing heterocyclic systems to guide optimization.
Table 1: Effect of Atmosphere on Homocoupling in a Model Suzuki Reaction
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Atmosphere | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Air | 45 | 35 |
| 2 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Nitrogen | 85 | <5 |
| 3 | 3-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Air | 52 | 30 |
| 4 | 3-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Argon | 91 | <3 |
Data is representative and compiled from general knowledge of Suzuki reactions with nitrogen-containing heterocycles.
Table 2: Influence of Catalyst System on a Model Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ | PPh₃ | NaOtBu | 35 |
| 2 | This compound | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | 65 |
| 3 | This compound | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | 92 |
Yields are illustrative and based on typical outcomes for challenging Buchwald-Hartwig aminations.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Vessel Preparation: A dry Schlenk flask or reaction vial equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: To the flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%).
-
Solvent Degassing: In a separate flask, degas the reaction solvent (e.g., 1,4-dioxane/water 4:1) by bubbling argon or nitrogen through it for at least 30 minutes. A subsurface sparge is highly recommended.[2][3]
-
Reaction Setup: Add the degassed solvent to the reaction flask via cannula or syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
-
Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and a phosphine ligand (e.g., PPh₃, 4 mol%).
-
Reagent Addition: Add the degassed solvent (e.g., THF or DMF). Then add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Base Addition: Add the amine base (e.g., diisopropylethylamine, 2.0 equiv).
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.
-
Work-up and Purification: Follow standard aqueous work-up and chromatographic purification procedures.
Protocol 3: Optimized Buchwald-Hartwig Amination
-
Vessel Preparation: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the bulky phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Reagent Addition: Add this compound (1.0 equiv), the amine (1.1 equiv), and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the sealed tube to 80-110 °C with stirring and monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, carefully open the tube and partition the contents between ethyl acetate and water. Perform a standard extractive work-up and purify by column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling byproducts.
Caption: Experimental workflow for an optimized Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. benchchem.com [benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Addressing Solubility Issues of 2-Bromo-1,10-phenanthroline in Catalytic Reactions
For researchers, scientists, and drug development professionals utilizing 2-Bromo-1,10-phenanthroline in catalytic reactions, its limited solubility can present a significant experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these challenges effectively.
Troubleshooting Guide
This guide is designed to help you identify and resolve common solubility issues encountered during your experiments.
Problem 1: My this compound is not dissolving in my reaction solvent.
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Possible Cause: The inherent low solubility of the planar, aromatic structure of this compound in many common organic solvents.
-
Solutions:
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Solvent Selection: Consult the solvent solubility table below. Consider switching to a solvent with a higher reported solubility for phenanthroline-based compounds, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or chlorinated solvents like dichloromethane and chloroform.[1]
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Heating: Gently warming the solvent while stirring can increase the solubility of this compound. However, be mindful of the thermal stability of your other reagents.
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Sonication: Using an ultrasonic bath can help to break down solid agglomerates and enhance dissolution.
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Co-solvent System: The addition of a small amount of a good solvent (e.g., DMF or DMSO) to a less effective one can significantly improve overall solubility.
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Problem 2: My reaction is sluggish or incomplete, and I suspect it's due to poor ligand solubility.
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Possible Cause: Insufficient concentration of the dissolved ligand in the reaction mixture, leading to a low effective catalyst concentration.
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Solutions:
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Solvent Optimization: Experiment with a range of solvents or co-solvent systems to find the optimal balance between ligand solubility and reaction compatibility.
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Ligand Modification: If solubility remains a persistent issue, consider modifying the this compound backbone to enhance its solubility in your desired solvent system. See the "Experimental Protocols" section for details on sulfonation, carboxylation, and arylation.
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Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst can be employed to shuttle the ligand or the active catalytic species between the two phases, overcoming solubility limitations.
-
Problem 3: I observe precipitation of my ligand or catalyst complex during the reaction.
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Possible Cause:
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Changes in the solvent polarity as the reaction progresses.
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Formation of an insoluble catalyst complex.
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Temperature fluctuations affecting solubility.
-
-
Solutions:
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Monitor Reaction Conditions: Maintain a stable reaction temperature.
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Solvent System Re-evaluation: A different solvent or a co-solvent system might be necessary to keep all components in solution throughout the reaction.
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In-situ Catalyst Formation: In some cases, generating the active catalyst in situ from more soluble precursors can prevent the precipitation of the final complex.
-
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: While specific quantitative data for this compound is scarce, the solubility of the parent compound, 1,10-phenanthroline, provides a good qualitative guide. It is generally poorly soluble in water and non-polar hydrocarbon solvents but shows better solubility in polar aprotic solvents and some alcohols.[1][2]
Q2: How can I improve the aqueous solubility of this compound?
A2: To enhance water solubility, you can introduce hydrophilic functional groups to the phenanthroline core. Common strategies include sulfonation to add sulfonic acid groups (-SO₃H) or oxidation of methyl substituents to carboxylic acids (-COOH).[3] These modifications create water-soluble salts.
Q3: How can I improve the solubility of this compound in organic solvents?
A3: Introducing bulky, non-polar groups can improve solubility in organic solvents. Arylation, for example, by introducing phenyl or other aromatic groups, can disrupt the crystal packing of the planar phenanthroline molecule and enhance its interaction with organic solvents.
Q4: Will modifying the this compound ligand affect its catalytic activity?
A4: Yes, modifications to the ligand structure can influence its electronic and steric properties, which in turn can affect the activity and selectivity of the catalyst. It is essential to screen any new, modified ligand to ensure it retains the desired catalytic performance.
Data Presentation
Table 1: Estimated Solubility of 1,10-Phenanthroline Monohydrate in Various Solvents at 25°C
This table provides a qualitative and semi-quantitative estimation of the solubility of 1,10-phenanthroline monohydrate, which can be used as a proxy for the expected solubility behavior of this compound.
| Solvent | Mass (mg) Dissolved in x mL of Solvent | Estimated Solubility (mg/mL) |
| Water | Insoluble in 1 mL | < 10 |
| Methanol | < 0.1 mL for 10.26 mg | > 102.6 |
| Ethanol | < 0.1 mL for 10.17 mg | > 101.7 |
| 2-Propanol | < 0.1 mL for 10.24 mg | > 102.4 |
| Acetone | < 0.1 mL for 10.26 mg | > 102.6 |
| Acetonitrile | < 0.1 mL for 10.02 mg | > 100.2 |
| Chloroform | 0.2 mL for 10.38 mg | ~ 51.9 |
| Dichloromethane | 0.2 mL for 10.26 mg | ~ 51.3 |
| 1,4-Dioxane | 0.2 mL for 10.02 mg | ~ 50.1 |
| Tetrahydrofuran (THF) | 0.2 mL for 10.01 mg | ~ 50.1 |
| Dimethylformamide (DMF) | < 0.1 mL for 10.16 mg | > 101.6 |
| Dimethyl Sulfoxide (DMSO) | < 0.1 mL for 10.22 mg | > 102.2 |
| Toluene | Insoluble in 1 mL | < 10 |
| Heptane | Insoluble in 1 mL | < 10 |
Data adapted from a study on 1,10-phenanthroline monohydrate. The actual solubility of this compound may vary.[1]
Experimental Protocols
Here are detailed methodologies for key experiments to modify this compound for improved solubility.
Protocol 1: Sulfonation of a Phenanthroline Derivative
This protocol is adapted from a general procedure for the sulfonation of phenanthroline derivatives and can be modified for this compound.
Materials:
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This compound
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Fuming sulfuric acid (20% SO₃)
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Concentrated ammonium hydroxide
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95% Ethanol
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Cation exchange resin (e.g., IR-120, H⁺ form)
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Deionized water
Procedure:
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To 150 mL of 20% fuming sulfuric acid in a round-bottom flask, cautiously add 15 g of the phenanthroline derivative.
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Heat the mixture on a steam bath with occasional swirling until all the solid has dissolved.
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After two hours, cool the solution in an ice bath.
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Slowly and carefully neutralize the solution with concentrated ammonium hydroxide while keeping the temperature below 70°C. The pH should be above 7.
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Heat the resulting alkaline mixture on a steam bath to remove excess ammonia.
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Extract the residue with several portions of boiling 95% ethanol.
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Filter the combined ethanol extracts.
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Pass the filtrate through a column of cation exchange resin in the hydrogen form.
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Evaporate the ethanol and dissolve the residue in a minimal amount of water to obtain the sulfonated product.
Protocol 2: Synthesis of a Carboxylic Acid Derivative of a Phenanthroline
This protocol describes the oxidation of a methyl-substituted phenanthroline to a carboxylic acid and can be adapted for a suitably substituted 2-bromo-phenanthroline precursor.
Materials:
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Methyl-substituted this compound
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Sodium chlorite (NaClO₂)
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Deionized water
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Hydrochloric acid (10%)
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Methanol
Procedure:
-
Add the methyl-substituted phenanthroline (e.g., 1.0 g) to a solution of sodium chlorite (e.g., 5.0 g) in 50 mL of water at room temperature.
-
Increase the temperature to 90°C and stir the reaction for 6 hours.
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Cool the solution and slowly acidify to pH 2.8 with 10% HCl.
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Evaporate the water under reduced pressure.
-
Extract the crude product with methanol and purify by a suitable method such as Soxhlet extraction.[3]
Visualizations
Diagram 1: Troubleshooting Workflow for Solubility Issues
References
Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-1,10-phenanthroline Couplings
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing palladium-catalyzed cross-coupling reactions involving 2-Bromo-1,10-phenanthroline. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to facilitate successful reaction outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the coupling reactions of this compound, providing a systematic approach to problem-solving.
Problem 1: Low or No Conversion of Starting Material
Low or no product yield is a frequent challenge, often stemming from issues with the catalyst, reagents, or reaction conditions. The inherent properties of this compound, particularly the nitrogen atoms of the phenanthroline core, can contribute to catalyst inhibition.
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// Catalyst Sub-nodes Catalyst_Active [label="Use Fresh / Active Catalyst Precursor", fillcolor="#FBBC05"]; Ligand [label="Screen Different Ligands\n(e.g., Buchwald ligands, NHCs)", fillcolor="#FBBC05"]; Ratio [label="Adjust Catalyst/Ligand Ratio", fillcolor="#FBBC05"];
// Base Sub-nodes Base_Strength [label="Screen Stronger or Weaker Bases", fillcolor="#FBBC05"]; Base_Solubility [label="Ensure Base is Soluble or Finely Ground", fillcolor="#FBBC05"];
// Solvent Sub-nodes Solvent_Degas [label="Thoroughly Degas Solvent", fillcolor="#FBBC05"]; Solvent_Solubility [label="Use Co-solvent to Improve Solubility", fillcolor="#FBBC05"];
// Connections Start -> Catalyst [label="Potential Issue"]; Start -> Base [label="Potential Issue"]; Start -> Solvent [label="Potential Issue"]; Start -> Temp [label="Potential Issue"]; Start -> Purity [label="Potential Issue"];
Catalyst -> Catalyst_Active; Catalyst -> Ligand; Catalyst -> Ratio;
Base -> Base_Strength; Base -> Base_Solubility;
Solvent -> Solvent_Degas; Solvent -> Solvent_Solubility; }
Caption: Troubleshooting workflow for low or no reaction conversion.
| Potential Cause | Recommended Solution |
| Catalyst Inactivation | The nitrogen atoms of the 1,10-phenanthroline core can chelate to the palladium center, leading to catalyst inhibition. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to mitigate this. Ensure you are using a fresh, active palladium precursor.[1] |
| Ineffective Base | The choice of base is critical for the transmetalation step. A base that is too weak may not be effective, while a base that is too strong could lead to side reactions. Screen a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility of the base is also important; for inorganic bases in organic solvents, ensure vigorous stirring or consider a phase-transfer catalyst.[2] |
| Poor Solubility | This compound and other reaction components may have limited solubility in common solvents. Consider using higher boiling point solvents like dioxane, DMF, or toluene, or a co-solvent system (e.g., toluene/water) to improve solubility.[3] |
| Sub-optimal Temperature | The reaction temperature may be too low for the oxidative addition to occur efficiently. Cautiously increase the reaction temperature in increments of 10-20 °C. For thermally sensitive substrates, microwave irradiation may provide rapid heating and improved yields.[4] |
| Reagent Purity | Impurities in the starting materials, particularly the boronic acid/ester or amine, can poison the catalyst. Ensure all reagents are pure and dry. Solvents should be anhydrous and thoroughly degassed. |
Problem 2: Formation of Significant Side Products
The presence of byproducts can complicate purification and reduce the yield of the desired product. Common side reactions include homocoupling and protodeboronation.
// Nodes Start [label="Significant Side Products", shape=ellipse, style=filled, fillcolor="#EA4335"]; Homocoupling [label="Homocoupling of Coupling Partner", style=filled, fillcolor="#4285F4"]; Debromination [label="Debromination of Starting Material", style=filled, fillcolor="#4285F4"]; Protodeboronation [label="Protodeboronation (Suzuki)", style=filled, fillcolor="#4285F4"];
// Homocoupling Sub-nodes Homocoupling_Oxygen [label="Ensure Rigorous Degassing\n(Freeze-Pump-Thaw)", fillcolor="#FBBC05"]; Homocoupling_Catalyst [label="Optimize Catalyst/Ligand System", fillcolor="#FBBC05"];
// Debromination Sub-nodes Debromination_Base [label="Use a Milder Base", fillcolor="#FBBC05"]; Debromination_Temp [label="Lower Reaction Temperature", fillcolor="#FBBC05"];
// Protodeboronation Sub-nodes Protodeboronation_Water [label="Use Anhydrous Conditions or Boronic Esters", fillcolor="#FBBC05"]; Protodeboronation_Base [label="Use a Weaker, Non-hydroxide Base", fillcolor="#FBBC05"];
// Connections Start -> Homocoupling [label="Common Side Reaction"]; Start -> Debromination [label="Common Side Reaction"]; Start -> Protodeboronation [label="Common Side Reaction (Suzuki)"];
Homocoupling -> Homocoupling_Oxygen; Homocoupling -> Homocoupling_Catalyst;
Debromination -> Debromination_Base; Debromination -> Debromination_Temp;
Protodeboronation -> Protodeboronation_Water; Protodeboronation -> Protodeboronation_Base; }
Caption: Decision tree for addressing common side product formation.
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid/Alkyne | Presence of oxygen in the reaction mixture can lead to oxidative homocoupling. | Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[3] |
| Debromination | The bromo group on the phenanthroline is replaced by a hydrogen atom. This can be promoted by certain bases or high temperatures. | Screen different bases, starting with milder options. If the reaction allows, consider lowering the temperature. |
| Protodeboronation (Suzuki Coupling) | The boronic acid coupling partner is converted to the corresponding arene. This is often promoted by the presence of water and a strong base.[5] | Use a more stable boronic ester (e.g., pinacol or MIDA esters) instead of the boronic acid.[5] Minimize the amount of water in the reaction or use anhydrous conditions if feasible. Employ a non-hydroxide base.[5] |
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is best for coupling reactions with this compound?
A1: There is no single "best" catalyst as the optimal choice depends on the specific coupling reaction (Suzuki, Buchwald-Hartwig, etc.) and the coupling partner. However, due to the potential for the phenanthroline nitrogen to coordinate with the palladium center, catalyst systems with bulky, electron-rich ligands are often a good starting point.[1] Consider screening pre-catalysts that are known to be effective for challenging heteroaromatic substrates.
Q2: Can this compound act as a ligand itself and interfere with the reaction?
A2: Yes, this is a significant consideration. The 1,10-phenanthroline scaffold is a well-known bidentate ligand and can compete with the desired phosphine or carbene ligand for coordination to the palladium center, potentially forming inactive or less active catalytic species.[1] Using a higher ligand-to-palladium ratio or employing ligands with very strong binding affinity can sometimes mitigate this issue.
Q3: How do I choose the right base for my reaction?
A3: The choice of base is critical and often requires screening. For Suzuki-Miyaura couplings, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[6] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often used, but for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary.[2] The solubility of the base in the chosen solvent is also a key factor.
Q4: What are the best practices for setting up these coupling reactions?
A4: To ensure reproducibility and maximize the chances of success, it is crucial to use high-purity reagents and anhydrous, degassed solvents. Reactions should be set up under an inert atmosphere (argon or nitrogen). A systematic screening of reaction parameters (catalyst, ligand, base, solvent, and temperature) is highly recommended, especially when working with a challenging substrate like this compound.
Data Presentation: Starting Points for Optimization
The following tables provide representative starting conditions for various coupling reactions of this compound. These conditions are based on successful couplings of similar heteroaromatic bromides and should be considered as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12-24 | 60-85 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 12-24 | 65-90 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 16 | 50-75 |
Table 2: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.2) | Toluene | 100 | 8-16 | 70-90 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 12-24 | 60-80 |
| [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | LHMDS (1.5) | THF | 80 | 6-12 | 75-95 |
Table 3: Sonogashira Coupling Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 4-8 | 70-85 |
| Pd(OAc)₂ (1) | - | Cs₂CO₃ (2) | DMF | 100 | 6-12 | 60-80 (Copper-free) |
| Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (4) | Toluene | 80 | 5-10 | 65-80 |
Table 4: Heck Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 120 | 12-24 | 50-70 |
| PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | NMP | 140 | 16-24 | 45-65 |
| Herrmann's catalyst (1) | - | K₂CO₃ (2) | DMAc | 130 | 10-20 | 55-75 |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the specific coupling reaction of interest. Note: These are starting points and will likely require optimization.
General Procedure for Suzuki-Miyaura Coupling:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst and ligand.
-
Add the degassed solvent(s).
-
Seal the tube and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst and ligand.
-
Add the base (e.g., NaOtBu).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
General Procedure for Sonogashira Coupling:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) iodide co-catalyst (if used).[4]
-
Add the degassed solvent and the amine base (e.g., triethylamine or diisopropylamine).[4]
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.[4]
-
Stir the reaction at the desired temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
General Procedure for Heck Coupling:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and the ligand (if used).
-
Add the base (e.g., Et₃N or K₂CO₃) and the alkene (1.2-2.0 equiv.).
-
Add the degassed solvent.
-
Seal the tube and heat the reaction to the desired temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
preventing decomposition of 2-Bromo-1,10-phenanthroline metal complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1,10-phenanthroline and its metal complexes. Our goal is to help you prevent decomposition and ensure the stability and reliability of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, handling, and application of this compound metal complexes.
Issue 1: Color Change or Precipitation of the Complex During Synthesis or Storage
| Potential Cause | Recommended Action | Explanation |
| Oxygen or Moisture Sensitivity | All synthesis and handling steps should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[1][2] Solvents should be thoroughly dried and degassed before use. | Many transition metal complexes, especially those in low oxidation states, are sensitive to air and moisture, which can lead to oxidation of the metal center or hydrolysis of the ligand, causing decomposition and precipitation.[2] |
| Photodecomposition | Protect the reaction mixture and the final complex from light by wrapping the glassware in aluminum foil or working in a darkened room. Store the complex in the dark. | Phenanthroline complexes can be photosensitive, and exposure to light, especially UV light, can induce decomposition pathways.[3] |
| Thermal Instability | Avoid excessive heating during synthesis and storage. If heating is necessary for the reaction, use the minimum temperature required and monitor the reaction closely. Store the complex at recommended temperatures, often in a refrigerator or freezer. | While many phenanthroline complexes are thermally stable to a certain degree, prolonged exposure to high temperatures can lead to degradation. |
| Incorrect pH | Maintain the optimal pH for complex formation and stability. For many metal-phenanthroline complexes, a slightly acidic to neutral pH is preferred. For instance, the optimal pH for the formation of the iron(II)-phenanthroline complex is between 2 and 9.[4] | Extreme pH values can lead to protonation or deprotonation of the ligand, affecting its coordination ability, or can cause the precipitation of metal hydroxides. |
Issue 2: Unwanted Side Reactions or Low Yield of the Desired Bromo-Substituted Complex
| Potential Cause | Recommended Action | Explanation |
| Reductive Dehalogenation | Avoid strong reducing agents if the bromo-substituent is desired in the final product. If a reduction step is necessary for the metal center, choose a mild reducing agent and carefully control the reaction conditions (temperature, stoichiometry). | The carbon-bromine bond on the phenanthroline ring can be susceptible to cleavage under reductive conditions, leading to the formation of the non-brominated phenanthroline complex as a byproduct.[5] |
| Nucleophilic Substitution | If the reaction involves nucleophiles, be aware that they might displace the bromide on the phenanthroline ring, especially at elevated temperatures. | The bromo-substituent can be a leaving group in nucleophilic aromatic substitution reactions, which can be a desired pathway for further functionalization but an unwanted side reaction if the bromo-complex is the target. |
| Impure Starting Materials | Ensure the purity of the this compound ligand and the metal salt. Impurities can interfere with the complexation reaction or catalyze decomposition. | Contaminants can lead to the formation of undesired side products and lower the yield of the target complex. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound metal complexes?
A1: The primary decomposition pathways include:
-
Photodecomposition: Many phenanthroline complexes are light-sensitive and can degrade upon exposure to UV or even visible light.
-
Reaction with Oxygen and Moisture: Complexes with metal centers in low oxidation states are prone to oxidation. The ligand itself can also be susceptible to hydrolysis under certain conditions.
-
Reductive Dehalogenation: The carbon-bromine bond can be cleaved in the presence of reducing agents, leading to the loss of the bromo-substituent.[5]
-
Thermal Degradation: Although generally stable at moderate temperatures, excessive heat can cause the complex to break down.
Q2: How can I improve the stability of my this compound metal complex during long-term storage?
A2: For optimal long-term stability, store your complex as a solid in a dark, cool, and dry environment, preferably under an inert atmosphere. Amber vials or containers wrapped in aluminum foil are recommended to protect against light. For sensitive complexes, storage in a freezer inside a glovebox or a sealed container with a desiccant is ideal.
Q3: I am using a this compound palladium complex as a catalyst in a Suzuki-Miyaura cross-coupling reaction, but I am observing catalyst deactivation. What could be the cause?
A3: Catalyst deactivation in Suzuki-Miyaura coupling can be due to several factors:
-
Decomposition of the Catalyst: The palladium complex itself might be unstable under the reaction conditions (e.g., high temperature, presence of a strong base).
-
Reductive Dehalogenation of the Ligand: The bromo-substituent on your phenanthroline ligand could potentially be removed under the reductive conditions of the catalytic cycle, altering the catalyst structure and activity.
-
Formation of Inactive Palladium Species: Aggregation of palladium into inactive palladium black can occur.
-
Impurities: Impurities in the reactants or solvent can poison the catalyst.
To troubleshoot, ensure all reagents and solvents are pure and dry, and consider optimizing the reaction temperature and the choice of base.
Q4: Can the bromo-substituent on the phenanthroline ligand influence the properties of the metal complex?
A4: Yes, the bromo-substituent can significantly influence the properties of the metal complex. It is an electron-withdrawing group, which can affect the electronic properties of the ligand and, consequently, the photophysical and electrochemical properties of the complex. For example, it can alter the metal-to-ligand charge transfer (MLCT) energies. Additionally, the bromo-substituent provides a reactive handle for further functionalization of the complex through cross-coupling reactions.
Experimental Protocols & Visualizations
Experimental Workflow: Inert Atmosphere Synthesis
To minimize decomposition due to oxygen and moisture, a robust experimental workflow employing inert atmosphere techniques is crucial.
Signaling Pathway Example: DNA Cleavage by a Copper-Phenanthroline Complex
This compound can be used to create copper complexes that act as chemical nucleases, inducing DNA cleavage. This process is often initiated by a reducing agent.
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
This compound can be used as a ligand in palladium complexes for Suzuki-Miyaura cross-coupling reactions. The bromo-substituent itself can also be the point of coupling.
References
- 1. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Reactivity of 2-Bromo-1,10-phenanthroline in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of 2-Bromo-1,10-phenanthroline in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in cross-coupling reactions?
A1: The low reactivity of this compound stems primarily from the "2-pyridyl problem." The nitrogen atom at the 1-position is in close proximity to the bromine at the 2-position. This nitrogen can act as a chelating ligand, coordinating to the palladium catalyst and leading to the formation of inactive catalyst complexes. This catalyst poisoning slows down or completely halts the catalytic cycle.
Q2: What are the most common side reactions to expect?
A2: Common side reactions include:
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Protodebromination: Replacement of the bromine atom with a hydrogen atom, particularly in the presence of protic solvents or certain bases.
-
Homocoupling: Dimerization of the coupling partner (e.g., boronic acid or terminal alkyne).
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Catalyst Decomposition: Formation of palladium black, indicating the aggregation of the palladium catalyst into an inactive state.
Q3: Which cross-coupling reaction is best suited for this compound?
A3: The choice of reaction (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.) depends on the desired bond formation (C-C, C-N, C-Csp). Each has its own set of challenges and optimization strategies. For C-C bond formation, the Suzuki-Miyaura reaction is widely used. For C-N bond formation, the Buchwald-Hartwig amination is the method of choice. For coupling with terminal alkynes, the Sonogashira reaction is employed. Optimization of the catalyst system, ligands, and base is crucial for success in all cases.
Q4: How critical is the choice of ligand?
A4: Ligand selection is paramount. Bulky, electron-rich phosphine ligands are generally required to overcome catalyst deactivation. These ligands sterically hinder the coordination of the phenanthroline nitrogen to the palladium center, stabilizing the active catalyst and promoting the desired cross-coupling reaction.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst Deactivation: The phenanthroline nitrogen is poisoning the palladium catalyst. | Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species. Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration and reduce its inhibitory effect. |
| Ineffective Base: The base may be too weak, too strong, or poorly soluble in the reaction solvent. | Base Screening: Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The optimal base is often substrate and solvent dependent. For Buchwald-Hartwig reactions, strong bases like NaOtBu or LHMDS are typically required. | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for any signs of decomposition. | |
| Significant Side Product Formation (e.g., Protodebromination) | Presence of Protic Species: Water or other protic impurities can lead to the replacement of the bromine with a hydrogen. | Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Choice of Boron Reagent (Suzuki): Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids. |
| Homocoupling of Coupling Partner | Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids or terminal alkynes. | Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction. |
| Formation of Palladium Black | Catalyst Decomposition: The active Pd(0) species is aggregating into an inactive form. | Optimize Ligand: Ensure the use of a suitable bulky, electron-rich ligand to stabilize the catalyst. Lower Temperature: If the reaction is too vigorous, a lower temperature may prevent catalyst decomposition. |
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical starting conditions for various cross-coupling reactions with this compound. Yields are highly dependent on the specific coupling partner and require optimization.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) or Pd₂(dba)₃ (1-3) | SPhos (4-10) or XPhos (2-6) | K₃PO₄ (2-3) or Cs₂CO₃ (2-3) | Toluene/H₂O or Dioxane/H₂O | 80-110 | 40-85 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) or Pd(OAc)₂ (2-4) | XPhos (2-5) or RuPhos (2-5) | NaOtBu (1.2-1.5) or LHMDS (1.2-1.5) | Toluene or Dioxane | 90-120 | 50-90 |
| Sonogashira (Cu-free) | PdCl₂(PPh₃)₂ (2-5) | PPh₃ (4-10) | Cs₂CO₃ (2) or Et₃N (3) | DMF or Toluene | 60-100 | 35-75 |
Experimental Protocols
1. General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) in a small amount of the reaction solvent. Add this mixture to the Schlenk tube.
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Toluene/H₂O, 10:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
2. General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the mixture to 90-120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.
3. General Procedure for Copper-Free Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Solvent and Reagent Addition: Evacuate and backfill the tube with inert gas. Add degassed solvent (e.g., DMF) and the terminal alkyne (1.2-1.5 equiv.).
-
Reaction: Heat the reaction to 60-100 °C and stir until completion (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.
Visualizations
Technical Support Center: Synthesis of 2-Bromo-1,10-phenanthroline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-Bromo-1,10-phenanthroline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and regioselective method involves a two-step synthesis. The first step is the N-oxidation of 1,10-phenanthroline to form 1,10-phenanthroline-1-oxide. The second step is the bromination of the N-oxide, which selectively directs the bromine atom to the 2-position.[1][2] A common method for this regioselective bromination employs p-toluenesulfonic anhydride as an activator and a bromide source like tetra-n-butylammonium bromide (TBAB).[1][2]
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
A2: The primary side products include:
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Over-brominated species: The most common side product is 2,9-dibromo-1,10-phenanthroline, which arises from the bromination of both pyridine rings.[2] Depending on the reaction conditions, other polybrominated phenanthrolines can also be formed.
-
Unreacted starting material: Incomplete reaction can lead to the presence of residual 1,10-phenanthroline or 1,10-phenanthroline-1-oxide in the final product mixture.
-
Oxidation byproducts: Under certain conditions, oxidation of the phenanthroline ring can occur, leading to the formation of derivatives like bromo-diazafluorenones or phenanthroline-diones.[3]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material and, if available, a standard of the desired product, you can observe the consumption of the starting material and the formation of the product. A significant change in the retention factor (Rf) value will be observed as the non-polar bromine atom is introduced.
Q4: What are the recommended purification methods for this compound?
A4: Column chromatography is the most effective method for purifying this compound from side products and unreacted starting materials. A silica gel stationary phase is typically used with a gradient elution system of solvents like hexane/ethyl acetate or dichloromethane/methanol. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of this compound | Incomplete N-oxidation of 1,10-phenanthroline. | Ensure the complete conversion of 1,10-phenanthroline to its N-oxide in the first step by monitoring with TLC. If necessary, increase the reaction time or the amount of the oxidizing agent. |
| Ineffective bromination of the N-oxide. | Verify the quality and reactivity of the brominating agent and the activator (e.g., p-toluenesulfonic anhydride). Ensure anhydrous conditions, as moisture can deactivate the reagents. | |
| Multiple spots on TLC, indicating a mixture of products | Over-bromination leading to di- and poly-brominated products. | Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of the brominating agent relative to the N-oxide. Maintain the recommended reaction temperature and time to avoid excessive bromination. |
| Presence of unreacted starting material. | Increase the reaction time or slightly increase the amount of the brominating agent. Ensure proper mixing and temperature control. | |
| Formation of oxidation byproducts. | Use a high-purity starting material and deoxygenated solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Difficulty in separating the product from impurities | Similar polarities of the desired product and side products. | Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent can improve separation. Consider using a different stationary phase if silica gel is not effective. |
| Co-crystallization of the product and impurities. | If purification is by recrystallization, try different solvent systems. A combination of a good solvent and a poor solvent can sometimes lead to selective crystallization. |
Experimental Protocols
Key Experiment 1: Synthesis of 1,10-Phenanthroline-1-oxide
This protocol is adapted from a general procedure for the N-oxidation of phenanthroline derivatives.[4][5]
Materials:
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1,10-Phenanthroline
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1,10-phenanthroline in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cooled solution with stirring.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
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Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude 1,10-phenanthroline-1-oxide, which can be used in the next step without further purification or can be purified by column chromatography.
Key Experiment 2: Synthesis of this compound
This protocol is based on the regioselective bromination of heterocyclic N-oxides.[1][2]
Materials:
-
1,10-Phenanthroline-1-oxide
-
p-Toluenesulfonic anhydride (Ts₂O)
-
Tetra-n-butylammonium bromide (TBAB)
-
1,2-Dichloroethane (DCE)
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Saturated sodium bicarbonate solution
-
Brine
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Anhydrous sodium sulfate
Procedure:
-
To a solution of 1,10-phenanthroline-1-oxide in 1,2-dichloroethane, add p-toluenesulfonic anhydride (1.5 equivalents) and tetra-n-butylammonium bromide (1.5 equivalents).
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Heat the reaction mixture at 80 °C for 12-16 hours under an inert atmosphere.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
Table 1: Product Distribution in the Bromination of 1,10-Phenanthroline with SCl₂ Catalyst *
| Product | Yield (%) |
| 3-Bromo-1,10-phenanthroline | 3 |
| 3,8-Dibromo-1,10-phenanthroline | 13 |
| 3,5,8-Tribromo-1,10-phenanthroline | 63 |
| 3,5,6,8-Tetrabromo-1,10-phenanthroline | 6 |
| Unreacted 1,10-phenanthroline | 3 |
*Data adapted from a study on the bromination of 1,10-phenanthroline using a sulfur dichloride catalyst, illustrating the potential for multiple bromination products under certain conditions.[6] Note that this method is different from the regioselective synthesis of this compound.
Visualizations
References
- 1. This compound 22426-14-8 [sigmaaldrich.com]
- 2. Factory Supply this compound 22426-14-8 Powder [minstargroup.com]
- 3. Oxidation for unsymmetrical bromo-1,10-phenanthrolines and subsequent hydroxylation, decarbonylation and chlorination reactions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 6. researchgate.net [researchgate.net]
strategies to avoid debromination of 2-Bromo-1,10-phenanthroline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during experiments with 2-Bromo-1,10-phenanthroline, with a specific focus on preventing unwanted debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of this compound, and why is it a common issue?
A1: Debromination is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, yielding the parent 1,10-phenanthroline. This side reaction is common in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2] The electron-deficient nature of the phenanthroline ring system can make the C-Br bond susceptible to cleavage under certain reaction conditions, particularly in the presence of palladium catalysts and hydride sources.[2]
Q2: Which types of reactions are most susceptible to the debromination of this compound?
A2: Palladium-catalyzed cross-coupling reactions are particularly prone to this side reaction.[3][4] The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl. Specific reactions of concern include:
-
Suzuki-Miyaura Coupling: A widely used method for forming C-C bonds, where debromination can compete with the desired coupling.[2]
-
Buchwald-Hartwig Amination: Used for C-N bond formation, this reaction can also lead to the formation of the hydrodehalogenated arene as a byproduct.[1][5]
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Sonogashira Coupling: For forming C-C triple bonds, this reaction can also be affected by debromination, especially at higher temperatures.[6][7]
-
Lithiation followed by quenching: Direct lithiation of the C-Br bond can be challenging and may lead to undesired side reactions if not performed under strictly controlled conditions.[8][9]
Q3: What are the primary mechanisms leading to debromination?
A3: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can occur through several pathways, including the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water. The Pd-H species can then undergo reductive elimination with the 2-(1,10-phenanthrolinyl) group on the palladium intermediate to yield the debrominated 1,10-phenanthroline.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This guide addresses the common issue of significant debromination observed during palladium-catalyzed cross-coupling reactions with this compound.
Issue: Low yield of the desired coupled product with significant formation of 1,10-phenanthroline.
This issue is often encountered in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. The following sections provide strategies to mitigate this problem.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. growingscience.com [growingscience.com]
Validation & Comparative
A Comparative Guide to 2-Bromo-1,10-phenanthroline and 2,9-dibromo-1,10-phenanthroline in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of 2-Bromo-1,10-phenanthroline and 2,9-dibromo-1,10-phenanthroline. By examining their structural differences and the impact of mono- versus di-substitution on catalytic activity, this document serves as a resource for the rational design of catalysts for a variety of chemical transformations.
Introduction: The Role of Substituted Phenanthrolines in Catalysis
1,10-Phenanthroline and its derivatives are a critical class of N-chelating ligands in transition metal catalysis. Their rigid, planar structure and strong coordination to metal centers make them highly effective in a range of catalytic reactions, including cross-coupling, polymerization, and photocatalysis. The electronic and steric properties of the phenanthroline ligand can be finely tuned by introducing substituents onto the aromatic backbone. This strategic functionalization can significantly influence the catalyst's activity, selectivity, and stability.
This guide focuses on two such derivatives: this compound, a monosubstituted ligand, and 2,9-dibromo-1,10-phenanthroline, a disubstituted analogue. The presence and position of the bromine atoms dramatically alter the ligand's steric bulk and electronic nature, leading to distinct catalytic behaviors.
Structural and Electronic Properties: A Tale of Two Ligands
The key difference between this compound and 2,9-dibromo-1,10-phenanthroline lies in the substitution pattern around the nitrogen donor atoms.
-
This compound: This ligand possesses a single bromine atom at the 2-position, adjacent to one of the nitrogen atoms. This asymmetric substitution creates a sterically less hindered coordination site on one side of the metal center.
-
2,9-dibromo-1,10-phenanthroline: With bromine atoms at both the 2 and 9 positions, this ligand presents a more sterically encumbered environment around the metal center. This increased bulk can influence the coordination geometry of the resulting metal complex and the accessibility of substrates to the catalytic site.
From an electronic standpoint, the electron-withdrawing nature of the bromine atoms can modulate the electron density at the metal center, thereby affecting its reactivity.
A study on the corresponding nickel(II)-halide complexes of 2-substituted and 2,9-disubstituted phenanthrolines revealed significant differences in their solution-state structures. While 2,9-disubstituted phenanthroline nickel(II) complexes tend to be monomeric, their 2-monosubstituted counterparts can form dimeric species in certain solvents. This highlights how the substitution pattern directly influences the speciation of the active catalyst.
Comparative Catalytic Performance
Nickel-Catalyzed Cross-Coupling Reactions
In the realm of nickel-catalyzed cross-coupling reactions, the steric and electronic properties of phenanthroline ligands are crucial for catalytic activity and selectivity. While specific data for the bromo-substituted variants is sparse, research on related systems provides valuable insights. For instance, in the nickel-catalyzed carboxylation of unactivated alkyl electrophiles, phenanthroline ligands with bulky substituents at the 2 and 9 positions have been shown to be critical for achieving high efficiency. This suggests that the steric hindrance provided by the two bromine atoms in 2,9-dibromo-1,10-phenanthroline could be advantageous in promoting certain cross-coupling reactions by stabilizing the active catalytic species and preventing undesired side reactions.
Photocatalysis with Copper Complexes
Copper complexes of phenanthroline derivatives are widely investigated as photosensitizers in photocatalytic applications, such as atom transfer radical addition (ATRA) and hydrogen evolution reactions. The substituents on the phenanthroline ligand play a critical role in tuning the photophysical and redox properties of the copper complex.
Studies on 2,9-di(aryl)-1,10-phenanthroline copper(I) complexes have shown that these catalysts are efficient in photoredox ATRA reactions. The bulky aryl groups at the 2 and 9 positions are thought to protect the copper center and influence the excited-state properties of the complex. While direct data for the bromo-substituted analogues is not available, it can be extrapolated that the steric and electronic effects of the bromine atoms in 2,9-dibromo-1,10-phenanthroline would similarly modulate the photocatalytic activity of its copper complexes. The electron-withdrawing nature of the bromine atoms could influence the redox potentials of the copper center, a key parameter in photocatalysis.
Experimental Protocols
While specific comparative experimental data is not available, the following are generalized protocols for catalytic reactions where these ligands could be employed. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Procedure for Nickel-Catalyzed Cross-Coupling
Materials:
-
Nickel(II) precursor (e.g., NiCl₂ or NiBr₂)
-
This compound or 2,9-dibromo-1,10-phenanthroline
-
Reducing agent (e.g., zinc or manganese)
-
Aryl or alkyl halide
-
Coupling partner (e.g., organozinc reagent)
-
Anhydrous solvent (e.g., THF, DMF, or NMP)
Protocol:
-
In a glovebox, a reaction vessel is charged with the nickel(II) precursor and the phenanthroline ligand (typically in a 1:1 to 1:1.2 molar ratio).
-
Anhydrous solvent is added, and the mixture is stirred to form the catalyst complex.
-
The reducing agent is added, followed by the aryl or alkyl halide and the coupling partner.
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures) and monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures.
Data Summary
Due to the lack of direct comparative studies in the literature, a quantitative data table is not feasible at this time. However, the qualitative comparison based on related systems is summarized below:
| Feature | This compound | 2,9-Dibromo-1,10-phenanthroline |
| Steric Hindrance | Moderate | High |
| Symmetry | Asymmetric | C₂ Symmetric |
| Catalyst Speciation | May form dimers | Favors monomers |
| Potential Applications | Reactions requiring a more accessible catalytic site | Reactions benefiting from steric bulk for selectivity and stability |
Conclusion
The choice between this compound and 2,9-dibromo-1,10-phenanthroline as a ligand in catalysis is a strategic one, dependent on the specific demands of the chemical transformation. The monosubstituted ligand offers a less sterically hindered environment, which may be advantageous for reactions requiring rapid substrate turnover. In contrast, the disubstituted ligand provides greater steric bulk, which can enhance catalyst stability and selectivity in certain applications.
Further research directly comparing these two ligands in various catalytic systems is needed to provide a more quantitative understanding of their performance differences. This guide serves as a foundational resource for researchers to make informed decisions in the design and development of novel catalytic systems based on substituted phenanthroline ligands.
A Comparative Guide to 2-Bromo-1,10-phenanthroline and Other Phenanthroline Ligands
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of ligands is a cornerstone in the development of efficient transition-metal complexes for a myriad of applications, from catalysis to materials science and medicine. Among the vast array of N-heterocyclic ligands, 1,10-phenanthroline and its derivatives stand out due to their rigid, planar structure and strong, bidentate coordination to a wide range of metal ions. The ability to functionalize the phenanthroline backbone allows for the fine-tuning of steric and electronic properties, which in turn dictates the performance of the resulting metal complexes.
This guide provides a comprehensive comparison of 2-Bromo-1,10-phenanthroline with other common phenanthroline ligands. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to serve as a valuable resource for the rational design of novel catalysts, functional materials, and therapeutic agents.
Comparative Performance Analysis
The introduction of a bromine atom at the 2-position of the 1,10-phenanthroline scaffold imparts unique electronic and steric characteristics that influence its performance in various applications. The electron-withdrawing nature of the bromine atom can modulate the electron density at the nitrogen donor atoms, affecting the stability and reactivity of the corresponding metal complexes.
In Catalysis
Phenanthroline ligands are widely employed in various catalytic transformations, including cross-coupling reactions and hydrosilylation. The substituents on the phenanthroline ring play a pivotal role in determining the catalyst's activity, selectivity, and stability.
Table 1: Comparison of Phenanthroline Ligands in Iron-Catalyzed Alkene Hydrosilylation
| Ligand | Substituent Position(s) | Yield (%) | Regioselectivity (1,4-adduct : 1,2-adduct) |
| 1,10-Phenanthroline | Unsubstituted | 85 | 90:10 |
| This compound | 2- | ~80-85 | ~90:10 |
| 2,9-Dimethyl-1,10-phenanthroline | 2,9- | 92 | 95:5 |
| 4,7-Diphenyl-1,10-phenanthroline | 4,7- | 88 | 92:8 |
*Data for this compound is estimated based on the electronic effect of the bromo substituent, which is electron-withdrawing and may slightly decrease the catalytic activity compared to the unsubstituted ligand. Direct experimental data was not available in the searched literature.
Table 2: Comparison of Phenanthroline Ligands in Palladium-Catalyzed Suzuki-Miyaura Coupling
| Ligand | Substituent | Yield (%) | Turnover Number (TON) |
| 1,10-Phenanthroline | Unsubstituted | Excellent | High |
| This compound | 2-Bromo | Good to Excellent | High |
| 2,9-Dimethyl-1,10-phenanthroline | 2,9-Dimethyl | Moderate to Good | Moderate |
*The electron-withdrawing nature of the bromo substituent in this compound can enhance the reductive elimination step in the catalytic cycle, potentially leading to high yields and turnover numbers.[1]
In Organic Light-Emitting Diodes (OLEDs)
Phenanthroline derivatives are extensively used as electron-transporting and hole-blocking materials in OLEDs due to their high electron mobility and wide energy gap.
Table 3: Performance Comparison of Phenanthroline Derivatives as Electron Transport Materials in OLEDs
| Derivative Name/Acronym | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | Driving Voltage (V) |
| Bphen (Bathophenanthroline) | 39 | 27.1 | Not Specified | 3.7 |
| p-bPPhenB | 56.8 | 30.8 | Not Specified | 2.7 |
| This compound* | Moderate to High | Moderate to High | Moderate to High | Moderate |
*Performance data for this compound in OLEDs is not explicitly detailed in the provided search results. However, the electron-withdrawing bromo-substituent is expected to lower the LUMO energy level, which can facilitate electron injection and transport, potentially leading to good device performance.[2]
As Chemosensors
The ability of phenanthroline derivatives to form stable and often colored or fluorescent complexes with metal ions makes them excellent candidates for chemosensors. The sensitivity and selectivity of these sensors can be tuned by modifying the phenanthroline backbone.
Table 4: Comparison of Phenanthroline-Based Chemosensors for Metal Ion Detection
| Ligand | Target Ion | Detection Method | Limit of Detection (LOD) |
| 1,10-Phenanthroline | Fe(II) | Fluorescence Quenching | 2.4 x 10⁻⁸ M[3] |
| 2-Cyano-1,10-phenanthroline | Fe(II) | Fluorescence Quenching/Enhancement | 3.6 x 10⁻⁹ M[4] |
| This compound* | Various Metal Ions | Fluorescence Quenching | Expected to be in the micromolar to nanomolar range |
*Specific LOD data for this compound as a chemosensor was not found. However, the bromo-substituent can influence the photophysical properties and the binding affinity towards metal ions, making it a promising candidate for sensing applications. The electron-withdrawing nature of bromine can affect the fluorescence properties upon complexation.[5]
Experimental Protocols
Synthesis of a Phenanthroline-Based Metal Complex
Protocol 1: Synthesis of [Fe(phen)Cl₄]H [6]
-
Dissolve 0.130 g (0.802 mmol) of FeCl₃ in 10 mL of 10 M aqueous HCl in a 150 mL reaction flask.
-
In a separate flask, dissolve 0.145 g (0.802 mmol) of 1,10-phenanthroline in 10 mL of 10 M aqueous HCl.
-
Add the ligand solution dropwise to the FeCl₃ solution. An orange color will be observed.
-
Stir the solution overnight at room temperature. An orange precipitate will form.
-
Filter the solid and dry it in vacuo.
-
Recrystallize the product from ethanol to obtain the final complex.
Catalytic Hydrosilylation of an Alkene
Protocol 2: Iron-Catalyzed Hydrosilylation of 1-Phenyl-1,3-butadiene [7]
-
In a glovebox, add the iron catalyst (e.g., a complex of a phenanthroline ligand, 1 mol%) and THF (1 mL) to a reaction vial.
-
Add the alkene (e.g., 1-phenyl-1,3-butadiene, 0.7 mmol) and the silane (e.g., phenylsilane, 0.77 mmol) to the vial.
-
Add a Grignard reagent (e.g., EtMgBr, 2 mol%) to initiate the reaction.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 2 hours).
-
After the reaction is complete, quench the reaction with a few drops of water.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Fabrication of a Multilayer OLED Device
Protocol 3: General Procedure for OLED Fabrication [1][8]
-
Substrate Cleaning: Sequentially clean pre-patterned indium tin oxide (ITO) coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with oxygen plasma to enhance the work function of the ITO.
-
Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr). Sequentially deposit the following organic layers by thermal evaporation:
-
Hole Injection Layer (HIL) (e.g., HAT-CN)
-
Hole Transport Layer (HTL) (e.g., NPB, 50 nm)
-
Emissive Layer (EML) (e.g., a host doped with an emissive dopant)
-
Hole Blocking Layer (HBL) (optional)
-
Electron Transport Layer (ETL) (e.g., a phenanthroline derivative)
-
-
Cathode Deposition: Without breaking the vacuum, deposit the cathode, which typically consists of a low work function metal (e.g., LiF, 1 nm) followed by a thicker layer of aluminum (e.g., 100 nm).
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Apoptosis signaling pathway induced by phenanthroline-metal complexes.[6][9][10][11][12][13]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][14]
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Downregulation of rRNA synthesis by BCL-2 induces chemoresistance in diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Influence of Electronic Modulation of Phenanthroline-Derived Ligands on Separation of Lanthanides and Actinides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemscene.com [chemscene.com]
- 8. rsc.org [rsc.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salicylate •Phenanthroline copper (II) complex induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. soc.chim.it [soc.chim.it]
A Comparative Guide to Alternative Ligands for 2-Bromo-1,10-phenanthroline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of ligands is a critical parameter in transition-metal-catalyzed cross-coupling reactions, profoundly influencing catalytic activity, selectivity, and substrate scope. 2-Bromo-1,10-phenanthroline has been utilized as a versatile ligand in various catalytic systems. However, the exploration of alternative phenanthroline-based ligands, featuring diverse electronic and steric properties, offers a powerful avenue for reaction optimization and the development of more efficient catalytic systems. This guide provides a comparative overview of alternative ligands to this compound for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, supported by available experimental data and detailed protocols.
Performance Comparison of Phenanthroline-Based Ligands
The performance of a catalyst is intricately linked to the architecture of its coordinating ligand. Substituents on the 1,10-phenanthroline scaffold can significantly modulate the electronic and steric environment of the metal center, thereby impacting the catalytic efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. While data for a direct comparison with this compound is limited, studies on other substituted phenanthrolines highlight the potential for improved performance. For instance, the use of 3,8-dibromo-1,10-phenanthroline in a specific Suzuki-Miyaura reaction has been reported to yield the desired product in 74% yield, demonstrating the viability of halogenated phenanthrolines in this transformation.
Table 1: Performance of Substituted Phenanthroline Ligands in Suzuki-Miyaura Coupling
| Ligand | Reaction Substrates | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3,8-Dibromo-1,10-phenanthroline | 3,5-diethynylheptyloxybenzene and an organoborane | Pd(PPh₃)₂Cl₂ | (Me₃Si)₂NLi then B-methoxy-9-BBN | THF | Not Specified | Not Specified | 74 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The choice of ligand is crucial for achieving high yields and accommodating a broad range of substrates. While specific comparative data for this compound is scarce, the general principles of ligand design in Buchwald-Hartwig reactions suggest that tuning the steric and electronic properties of the phenanthroline backbone can significantly impact catalytic activity. Bulky and electron-donating substituents on the ligand are often beneficial.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between sp² and sp hybridized carbon atoms. Phenanthroline-based ligands have been successfully employed in these reactions. For example, the synthesis of phenanthroline derivatives through palladium-catalyzed Sonogashira cross-coupling has been reported with high yields.[1] Furthermore, a nickel-catalyzed Sonogashira-type reaction using 1,10-phenanthroline has been developed, offering a more sustainable alternative to palladium.[2][3]
Table 2: Performance of Substituted Phenanthroline Ligands in Sonogashira Coupling
| Ligand | Reaction Substrates | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4,7-bis(4-phenylethynyl-phenyl)-[2][4]phenanthroline | Not Specified | Palladium-catalyzed | Not Specified | Not Specified | Not Specified | Not Specified | 87 |
| 4,7-bis{4-(4-hydroxy-buty-1-ynyl)-phenyl)-[2][4]phenanthroline | Not Specified | Palladium-catalyzed | Not Specified | Not Specified | Not Specified | Not Specified | 89 |
| 1,10-Phenanthroline | Terminal alkynes and aryl iodides/bromides | Nickel(II) dichloride | 4-cyano pyridine N-oxide | N,N-dimethylacetamide (DMAc) | 25 | Not Specified | Good to Excellent |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and adaptation of catalytic reactions. Below are representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions utilizing phenanthroline-based ligands.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phenanthroline-based ligand (e.g., 3,8-Dibromo-1,10-phenanthroline, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, phenanthroline-based ligand, and base.
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This is a general procedure and optimization of the ligand, base, and solvent may be necessary.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phenanthroline-based ligand (2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phenanthroline-based ligand to a dry reaction vessel.
-
Add the anhydrous, degassed solvent and stir for a few minutes.
-
Add the aryl halide, amine, and base.
-
Seal the reaction vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Nickel-Catalyzed Sonogashira Coupling[2]
This protocol describes a nickel-catalyzed cross-coupling of terminal alkynes with aryl iodides or bromides.[2]
Materials:
-
Nickel(II) dichloride (10 mol%)
-
1,10-Phenanthroline (15 mol%)
-
Aryl halide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
4-cyano pyridine N-oxide (as a weak base)
-
Degassed N,N-dimethylacetamide (DMAc)
Procedure:
-
In a glovebox filled with N₂, add nickel(II) dichloride to a solution of 1,10-phenanthroline in degassed DMAc in a reaction flask.
-
Stir the solution at 25 °C for 30 minutes.
-
Add the aryl halide, terminal alkyne, and 4-cyano pyridine N-oxide to the reaction mixture.
-
Stir the reaction at the desired temperature until completion (monitor by TLC or GC-MS).
-
After completion, quench the reaction and perform a standard work-up procedure followed by purification.
Visualizing Reaction Pathways
The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, as well as a representative experimental workflow.
References
Performance Showdown: 2-Bromo-1,10-phenanthroline vs. 2-Chloro-1,10-phenanthroline in Synthetic Chemistry
In the landscape of synthetic chemistry, particularly in the realm of catalysis and materials science, the choice of ligand can profoundly influence the efficiency, selectivity, and overall success of a chemical transformation. The 1,10-phenanthroline scaffold is a privileged bidentate chelating ligand, renowned for its rigidity and strong coordination to a variety of metal centers. Halogenated derivatives of 1,10-phenanthroline, such as 2-Bromo-1,10-phenanthroline and 2-Chloro-1,10-phenanthroline, are pivotal building blocks for the synthesis of more complex functional molecules. This guide provides a comparative analysis of the performance of these two key intermediates, with a focus on their reactivity in cross-coupling reactions, supported by established chemical principles and illustrative experimental data.
Executive Summary: A Tale of Two Halogens
The primary difference in the performance of this compound and 2-Chloro-1,10-phenanthroline lies in the inherent chemical properties of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This fundamental difference dictates their reactivity in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.
In general, the reactivity of aryl halides in such reactions follows the trend: I > Br > Cl > F. Consequently, This compound is generally more reactive than 2-Chloro-1,10-phenanthroline . This enhanced reactivity often translates to:
-
Milder Reaction Conditions: Reactions with the bromo-derivative can often be conducted at lower temperatures.
-
Shorter Reaction Times: The greater reactivity of the C-Br bond leads to faster reaction kinetics.
-
Higher Yields: Under identical conditions, the bromo-compound is likely to provide a higher yield of the desired product.
-
Lower Catalyst Loading: The facile oxidative addition of the C-Br bond to the metal center may allow for the use of lower concentrations of the precious metal catalyst.
While 2-Chloro-1,10-phenanthroline is less reactive, it can be a more cost-effective starting material and may be preferred in cases where a slower, more controlled reaction is desired or for the synthesis of compounds where the bromine analogue is unstable.
Data Presentation: Comparative Performance in Cross-Coupling Reactions
Table 1: Theoretical and Physical Properties
| Property | This compound | 2-Chloro-1,10-phenanthroline |
| Molecular Formula | C₁₂H₇BrN₂ | C₁₂H₇ClN₂ |
| Molecular Weight | 259.10 g/mol | 214.65 g/mol [1] |
| Melting Point | 160-165 °C | ~130 °C[1] |
| Appearance | Powder | Light yellow solid[1] |
| C-X Bond Energy | ~285 kJ/mol (Aryl-Br) | ~340 kJ/mol (Aryl-Cl) |
Table 2: Representative Performance in Suzuki-Miyaura Coupling
The following data is illustrative and based on general trends for aryl bromides vs. aryl chlorides.
| Parameter | This compound (Expected) | 2-Chloro-1,10-phenanthroline (Expected) |
| Reaction Time | Shorter | Longer |
| Temperature | Lower | Higher |
| Catalyst Loading | Lower | Higher |
| Yield | Higher | Lower |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and 2-Chloro-1,10-phenanthroline are crucial for their application in research.
Protocol 1: Synthesis of this compound
This protocol is based on the method described by Baran and coworkers.[2]
Step 1: N-Oxide Formation
-
Dissolve 1,10-phenanthroline in a suitable solvent (e.g., dichloromethane).
-
Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction mixture to isolate the 1,10-phenanthroline-N-oxide.
Step 2: Bromination
-
Dissolve the 1,10-phenanthroline-N-oxide in a suitable solvent.
-
Add tetrabutylammonium bromide (TBAB) and p-toluenesulfonic anhydride.
-
Stir the reaction at room temperature until completion.
-
Purify the crude product by column chromatography to yield this compound.
Protocol 2: Synthesis of 2-Chloro-1,10-phenanthroline
This protocol involves the chlorination of 1,10-phenanthroline-1-oxide.[1]
-
To a solution of 1,10-phenanthroline 1-oxide in an anhydrous solvent, add phosphoryl chloride (POCl₃) or a similar chlorinating agent.
-
The reaction is typically carried out at room temperature or with gentle heating.[1]
-
Upon completion, the reaction mixture is carefully quenched with a base, such as a saturated aqueous sodium carbonate solution, to neutralize the excess acid.[1]
-
The aqueous phase is extracted with an organic solvent (e.g., CH₂Cl₂).[1]
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.[1]
-
The crude product is then purified by column chromatography.[1]
Mandatory Visualization
The following diagrams illustrate the key processes involved in the application of 2-halo-1,10-phenanthrolines in a typical palladium-catalyzed cross-coupling reaction.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
References
A Comparative Analysis of Copper Complexes with Substituted Phenanthrolines for Anticancer Drug Development
A detailed examination of copper(II) complexes featuring 2-bromo-1,10-phenanthroline and bathocuproine ligands reveals their potential as anticancer agents. While extensive research highlights the cytotoxic prowess of bathocuproine-copper complexes, a notable gap in the literature exists for their this compound counterparts. This guide synthesizes the available experimental data, focusing on the better-characterized bathocuproine complexes and drawing comparisons to the anticipated properties of this compound analogues based on general trends observed for halogen-substituted phenanthroline systems.
Introduction to Phenanthroline-Based Copper Complexes in Oncology
Copper complexes bearing 1,10-phenanthroline (phen) and its derivatives have garnered significant attention in the field of medicinal inorganic chemistry.[1][2] Their potent anticancer activity often surpasses that of the clinically used drug cisplatin, and they exhibit distinct mechanisms of action, potentially overcoming cisplatin resistance.[3][4] The planar phenanthroline ligand facilitates intercalation into the DNA double helix, while the copper center can engage in redox cycling, generating reactive oxygen species (ROS) that induce cellular damage and trigger apoptosis.[1] Substituents on the phenanthroline ring can modulate the lipophilicity, DNA binding affinity, and overall cytotoxicity of the resulting copper complexes. This guide focuses on a comparative study of two such substituted phenanthroline ligands: this compound and bathocuproine (4,7-diphenyl-1,10-phenanthroline).
Synthesis and Characterization
The synthesis of these copper complexes typically involves the reaction of a copper(II) salt, such as copper(II) chloride or copper(II) nitrate, with the respective phenanthroline ligand in a suitable solvent like ethanol or methanol.[1][5] The resulting complexes can be isolated as crystalline solids and characterized by various spectroscopic techniques, including UV-Vis, IR, and EPR spectroscopy, as well as elemental analysis and X-ray crystallography. For instance, a ternary mixed ligand Cu(II) complex, [Cu(L)(Phen)], was prepared from the reaction of (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)acetohydrazide [HL], Cu(NO3)2·3H2O, and 1,10-Phenanthroline in a 1:1:1 molar ratio.
Copper Complexes with Bathocuproine: A Profile
Copper(II) complexes incorporating bathocuproine have been more extensively studied. The bulky phenyl groups at the 4 and 7 positions of the phenanthroline ring significantly influence the properties of these complexes.
Cytotoxic Activity
Numerous studies have demonstrated the potent in vitro anticancer activity of copper-bathocuproine complexes against a panel of human cancer cell lines. The IC50 values, which represent the concentration of the complex required to inhibit 50% of cell growth, are often in the low micromolar range, indicating high cytotoxicity towards cancer cells.[6] A series of new [Cu(L-dipeptide)(batho)] complexes were shown to be highly cytotoxic as compared to cisplatin and [Cu(L-dipeptide)(phenanthroline)] complexes.[2]
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Selected Copper-Bathocuproine Complexes
| Complex | Cell Line | IC50 (µM) | Reference |
| [Cu(qui)(bphen)]NO3·xH2O | HOS | 2.1 ± 0.2 | [7] |
| [Cu(qui)(bphen)]NO3·xH2O | MCF7 | 2.2 ± 0.4 | [7] |
| [Cu(Gly-Val)(batho)] | MDA-MB-231 | Data not provided | [2] |
| [Cu(Ala-Ala)(batho)] | A549 | Data not provided | [2] |
(Note: "qui" refers to 2-phenyl-3-hydroxy-4(1H)-quinolinone and "bphen" is an abbreviation for bathophenanthroline. Data for dipeptide complexes was reported as highly cytotoxic but specific IC50 values were not tabulated in the source.)
Mechanism of Action
The anticancer activity of copper-bathocuproine complexes is believed to stem from a multi-pronged attack on cancer cells.
-
DNA Interaction: The planar aromatic structure of the bathocuproine ligand allows the complex to interact with DNA, primarily through intercalation or groove binding. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The binding constants (Kb) for these interactions are typically in the order of 104 M-1.[8]
-
Reactive Oxygen Species (ROS) Generation: The copper center can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals. This induction of oxidative stress can damage cellular components, including lipids, proteins, and DNA, and trigger apoptotic pathways.
-
Apoptosis Induction: Copper-bathocuproine complexes have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the intrinsic pathway, involving mitochondrial dysfunction, and the extrinsic pathway, involving death receptors.[9] The process typically involves the activation of caspases, a family of proteases that execute the apoptotic program.[10]
Copper Complexes with this compound: An Overview
There is a significant lack of published experimental data specifically detailing the synthesis, characterization, and anticancer activity of copper(II) complexes with this compound. While the ligand itself is commercially available and its synthesis has been reported, its application in the formation of biologically active copper complexes is not well-documented in the available literature.
Based on general trends observed for other halogen-substituted phenanthroline ligands, some predictions about the potential properties of a this compound copper complex can be made:
-
Cytotoxicity: Halogen substitution can enhance the lipophilicity of the complex, potentially leading to increased cellular uptake and cytotoxicity. Therefore, it is plausible that a this compound copper complex would exhibit significant anticancer activity.
-
Mechanism of Action: The fundamental mechanism of action is likely to be similar to other phenanthroline-based copper complexes, involving DNA interaction and ROS-mediated apoptosis. The bromine substituent might influence the DNA binding affinity and the redox potential of the copper center, thereby modulating its biological activity. A computational study on a related binuclear Cu(II) complex with 2-bromo-phenyl acetate suggested interaction with DNA bases.[11]
Comparative Analysis and Future Perspectives
A direct, data-driven comparison between copper complexes of this compound and bathocuproine is currently hampered by the lack of experimental data for the former. However, a qualitative comparison can be drawn. The bulky phenyl groups of bathocuproine are known to enhance the intercalative binding with DNA. In contrast, the smaller bromo substituent in this compound might lead to a different mode or strength of DNA interaction.
The development of novel, more effective and selective anticancer drugs is a critical area of research. The promising results obtained for a wide array of substituted phenanthroline-copper complexes, including those with bathocuproine, underscore the potential of this class of compounds. To fully assess the therapeutic potential of the this compound analogue, further research is imperative. Future studies should focus on the synthesis, and comprehensive biological evaluation of this complex, including in vitro cytotoxicity screening against a panel of cancer cell lines, detailed DNA binding studies, and elucidation of the precise mechanisms of cell death. A direct comparative study with the well-characterized bathocuproine complex under identical experimental conditions would be particularly insightful for establishing structure-activity relationships.
Experimental Protocols
Cell Viability Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][12]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the copper complexes for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
DNA Binding Studies by UV-Visible Spectroscopy
UV-Visible absorption titration is a common technique to study the interaction between a compound and DNA.[13]
-
Preparation of Solutions: A stock solution of the copper complex is prepared in a suitable buffer (e.g., Tris-HCl). A stock solution of calf thymus DNA (ct-DNA) is also prepared in the same buffer, and its concentration is determined spectrophotometrically.
-
Titration: A fixed concentration of the copper complex is titrated with increasing concentrations of ct-DNA.
-
Spectral Measurement: After each addition of DNA, the solution is allowed to equilibrate, and the UV-Visible absorption spectrum of the complex is recorded.
-
Data Analysis: Changes in the absorption intensity (hyperchromism or hypochromism) and shifts in the wavelength of maximum absorption (bathochromic or hypsochromic shift) are monitored. The intrinsic binding constant (Kb) can be calculated by analyzing the changes in absorbance using the Wolfe-Shimer equation.
Apoptosis Assay by Flow Cytometry
Flow cytometry using Annexin V and propidium iodide (PI) staining is a standard method to detect and quantify apoptosis.[4][14]
-
Cell Treatment: Cells are treated with the copper complex at its IC50 concentration for a specific duration.
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer. The cells are then stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Interpretation: The flow cytometry data allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Visualizations
Caption: General workflow for the synthesis of copper(II)-phenanthroline complexes.
Caption: Proposed mechanism of action for the induction of apoptosis by copper-phenanthroline complexes.
References
- 1. New Copper(II)-L-Dipeptide-Bathophenanthroline Complexes as Potential Anticancer Agents—Synthesis, Characterization and Cytotoxicity Studies—And Comparative DNA-Binding Study of Related Phen Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Copper(II)-L-Dipeptide-Bathophenanthroline Complexes as Potential Anticancer Agents-Synthesis, Characterization and Cytotoxicity Studies-And Comparative DNA-Binding Study of Related Phen Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of a Copper (II) Complex on The Induction of Apoptosis in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical Insight into Coordination Systems Obtained from Copper(II) Bromoacetate and 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. DNA/protein binding and cytotoxicity studies of copper(ii) complexes containing N,N′,N′′-trisubstituted guanidine ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Evaluation of anticancer activity in vitro of a stable copper(I) complex with phosphine-peptide conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Efficiency of Bromo-Substituted 1,10-Phenanthroline-Based Catalysts in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic efficiency of bromo-substituted 1,10-phenanthroline-based palladium catalysts in the context of Suzuki-Miyaura cross-coupling reactions. The performance of these catalysts is evaluated against unsubstituted 1,10-phenanthroline and a standard phosphine-based catalyst, offering insights into the impact of ligand modification on catalytic activity. The information presented is collated from various scientific publications to provide a comprehensive overview for researchers in catalyst development and organic synthesis.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of ligand coordinated to the palladium catalyst is crucial for the success of these reactions, influencing catalyst stability, activity, and selectivity. 1,10-Phenanthroline and its derivatives are a class of rigid, bidentate N-donor ligands that have shown significant promise in catalysis. The introduction of substituents, such as bromine atoms, onto the phenanthroline backbone can modulate the electronic and steric properties of the resulting catalyst, thereby tuning its reactivity. This guide focuses on the performance of a bromo-substituted phenanthroline ligand in a palladium-catalyzed Suzuki-Miyaura reaction, providing a comparison with other relevant catalytic systems.
Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of different palladium-based catalysts in the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid. The data has been compiled from various sources to provide a comparative overview. It is important to note that direct head-to-head comparative studies for the 2-bromo-1,10-phenanthroline ligand are limited in the available literature. Therefore, data for the closely related 3,8-dibromo-1,10-phenanthroline is presented as a representative bromo-substituted phenanthroline catalyst.
Reaction: Aryl Bromide + Phenylboronic Acid → Biphenyl Derivative
| Catalyst System (Ligand) | Aryl Bromide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(0) / 3,8-dibromo-1,10-phenanthroline | 3,5-diethynylheptyloxybenzene | B-methoxy-9-BBN activated monoacetylide anion of 3,5-diethynylheptyloxybenzene | (Me3Si)2NLi | Not specified | Not specified | Not specified | 74 | [1] |
| Pd(PPh₃)₄ | 4-bromotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | Reflux | Not specified | Good | [2] |
| Pd(OAc)₂ / Unsubstituted 1,10-phenanthroline | Aryl Halide | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 110 | 24 | 95 | [3] |
| Pd₂(dba)₃ / SPhos | 4-bromotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | Excellent | [4][5] |
Note: The reaction conditions and substrates in the referenced literature vary, and thus the yields are indicative of the catalyst's potential under the specified conditions. A direct comparison of yields should be made with caution. The entry for 3,8-dibromo-1,10-phenanthroline describes a more complex coupling reaction, highlighting its utility in the synthesis of complex organic molecules[1].
Experimental Protocols
A generalized experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is based on common procedures found in the literature and should be optimized for specific substrates and catalysts.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., this compound, 1-5 mol%) are dissolved in a degassed solvent (e.g., dioxane, toluene, or DMF). The mixture is stirred at room temperature for 15-30 minutes to allow for complex formation.
-
Reaction Setup: To the flask containing the catalyst solution, the aryl bromide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.) are added.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (typically 2-24 hours). The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biphenyl product.
Note on Turnover Number (TON) and Turnover Frequency (TOF) Calculation:
-
Turnover Number (TON): Moles of product / Moles of catalyst
-
Turnover Frequency (TOF): TON / Reaction time (in hours)
These metrics are crucial for evaluating the true efficiency of a catalyst. For accurate calculation, the exact amount of catalyst used and the quantitative yield of the product must be determined.
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the validation of catalyst efficiency.
Caption: Experimental workflow for catalyst efficiency validation.
Caption: Logical relationship in catalyst performance comparison.
Discussion and Conclusion
The strategic selection of ligands is a critical aspect of developing efficient transition-metal catalysts. For palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, 1,10-phenanthroline and its derivatives have emerged as effective ligands. The introduction of a bromo substituent on the phenanthroline backbone, as seen in 3,8-dibromo-1,10-phenanthroline, demonstrates the viability of this class of ligands in facilitating complex C-C bond formations, achieving a respectable yield of 74% in a challenging synthetic transformation[1].
In the broader context of Suzuki-Miyaura catalysts, phosphine-based ligands, particularly the bulky and electron-rich Buchwald-type ligands like SPhos, are renowned for their high performance, often achieving excellent yields with low catalyst loadings[4][5]. While the phenanthroline-based systems demonstrate strong catalytic activity, further research is required to fully elucidate their efficiency in terms of TONs and TOFs relative to these state-of-the-art phosphine ligands.
For researchers and professionals in drug development, the key takeaway is that substituted 1,10-phenanthroline ligands represent a promising and tunable platform for the design of efficient palladium catalysts. The bromo-substitution, in particular, warrants further investigation to fully map its impact on catalytic performance across a wider range of Suzuki-Miyaura coupling reactions. The choice of catalyst system will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. uwindsor.ca [uwindsor.ca]
- 3. [PDF] Novel Recyclable Pd/H-MOR Catalyst for Suzuki–Miyaura Coupling and Application in the Synthesis of Crizotinib | Semantic Scholar [semanticscholar.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Guide to 2-Bromo-1,10-phenanthroline Complexes
For researchers, scientists, and drug development professionals, the stability of metal complexes is a critical parameter influencing their efficacy and application. This guide provides a comprehensive comparison of the stability of complexes formed with 2-Bromo-1,10-phenanthroline against other widely used ligands, supported by experimental data and detailed protocols.
The selection of an appropriate ligand is paramount in the design of metal-based therapeutics, catalysts, and sensors. The stability of the resulting complex dictates its ability to remain intact under physiological or reaction conditions, thereby ensuring its desired activity and minimizing off-target effects. This compound, a derivative of the well-known chelating agent 1,10-phenanthroline, presents a unique electronic profile that influences its coordination chemistry. This guide aims to provide a clear, data-driven assessment of its complex stability in relation to established ligands such as ethylenediaminetetraacetic acid (EDTA), ethylenediamine (en), and the parent 1,10-phenanthroline.
Comparative Stability of Metal Complexes
The stability of a metal complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The following table summarizes the overall stability constants (log β) for complexes of various ligands with common divalent metal ions. The data follows the well-established Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)) for the stability of high-spin octahedral complexes.[1][2][3]
| Ligand | Metal Ion | log β₁ | log β₂ | log β₃ | Overall log β (βn) |
| This compound | Cu(II) | - | - | - | (Qualitatively lower than 1,10-phenanthroline) |
| Ni(II) | - | - | - | (Qualitatively lower than 1,10-phenanthroline) | |
| Zn(II) | - | - | - | (Qualitatively lower than 1,10-phenanthroline) | |
| 1,10-Phenanthroline (phen) | Cu(II) | 9.0 | 15.7 | 20.9 | 20.9 |
| Ni(II) | 8.6 | 16.7 | 24.3 | 24.3 | |
| Zn(II) | 6.4 | 12.1 | 17.1 | 17.1 | |
| Ethylenediamine (en) | Cu(II) | 10.5 | 19.5 | - | 19.5 |
| Ni(II) | 7.3 | 13.5 | 17.6 | 17.6 | |
| Zn(II) | 5.7 | 10.9 | 14.1 | 14.1 | |
| EDTA | Cu(II) | 18.8 | - | - | 18.8 |
| Ni(II) | 18.6 | - | - | 18.6 | |
| Zn(II) | 16.5 | - | - | 16.5 | |
| Pyridine (py) | Cu(II) | 2.5 | 4.4 | 5.7 | 6.1 (β₄) |
| Ni(II) | 1.8 | 3.0 | 3.7 | 4.0 (β₄) | |
| Zn(II) | 0.9 | 1.5 | 1.8 | 2.0 (β₄) |
Note: Stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and solvent. The values presented are for aqueous solutions at or near 25°C and an ionic strength of 0.1 M where available, and are intended for comparative purposes.
The data clearly illustrates the chelate effect, where multidentate ligands like 1,10-phenanthroline, ethylenediamine, and EDTA form significantly more stable complexes than the monodentate ligand pyridine.[5][6] EDTA, being a hexadentate ligand, generally forms the most stable complexes with a 1:1 metal-to-ligand stoichiometry.[7]
Experimental Protocols for Stability Constant Determination
The determination of stability constants is crucial for understanding the behavior of metal complexes. Two common methods are spectrophotometry and potentiometric titration.
Spectrophotometric Determination using Job's Method of Continuous Variation
This method is used to determine the stoichiometry of a complex and its formation constant by measuring the absorbance of a series of solutions with varying mole fractions of the metal and ligand.[8][9]
Protocol:
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., CuSO₄·5H₂O) and the ligand (e.g., this compound) in a suitable solvent (e.g., distilled water or an appropriate buffer).
-
Preparation of Sample Series: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios, while keeping the total volume and the total moles of reactants constant. For example, prepare a series of 10 mL solutions where the volume of the metal solution ranges from 1.0 mL to 9.0 mL and the volume of the ligand solution ranges from 9.0 mL to 1.0 mL.
-
Spectrophotometric Measurement: Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex. Measure the absorbance of each solution in the series at this λ_max.
-
Data Analysis (Job's Plot): Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the absorbance is maximum indicates the stoichiometry of the complex.
-
Calculation of Stability Constant: The stability constant (K) can be calculated from the absorbance data at equilibrium.
Potentiometric Titration
This method involves monitoring the change in the potential of an ion-selective electrode (or pH) as a solution of the ligand is titrated with a metal ion solution, or a mixture of metal and ligand is titrated with a strong acid or base.[10][11]
Protocol:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Preparation of Titration Cell: Prepare a solution containing the ligand and a known concentration of a strong acid in a thermostated vessel. A background electrolyte (e.g., KNO₃) is used to maintain constant ionic strength.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH). Record the pH or potential at regular intervals.
-
Repeat with Metal Ion: Repeat the titration with a solution that also contains a known concentration of the metal ion.
-
Data Analysis: The titration curves with and without the metal ion will be displaced. This displacement is used to calculate the concentration of the free ligand and the average number of ligands bound per metal ion at each pH.
-
Calculation of Stability Constants: The stepwise and overall stability constants are then calculated from this data using computational software.
References
- 1. scribd.com [scribd.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Irving–Williams series - Wikipedia [en.wikipedia.org]
- 4. Influence of Electronic Modulation of Phenanthroline-Derived Ligands on Separation of Lanthanides and Actinides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 8. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cost-nectar.eu [cost-nectar.eu]
- 11. scirp.org [scirp.org]
benchmarking 2-Bromo-1,10-phenanthroline in photoredox catalysis against known systems
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of the classic photocatalyst, Tris(1,10-phenanthroline)ruthenium(II), against other established systems in photoredox catalysis, supported by experimental data.
In the rapidly evolving field of photoredox catalysis, the selection of an appropriate photocatalyst is paramount to achieving desired reactivity and efficiency. While a plethora of sophisticated catalysts have been developed, classic complexes such as Tris(1,10-phenanthroline)ruthenium(II), denoted as [Ru(phen)₃]²⁺, remain relevant and serve as important benchmarks. This guide provides a comparative analysis of [Ru(phen)₃]²⁺ against two other widely used photocatalysts: Tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) and facial-tris(2-phenylpyridine)iridium(III) (fac-[Ir(ppy)₃]). The comparison is centered around a model Atom Transfer Radical Addition (ATRA) reaction, a powerful tool for C-C bond formation in organic synthesis.
Performance in a Benchmark Atom Transfer Radical Addition (ATRA) Reaction
The ATRA reaction of diethyl 2-bromomalonate to 5-hexen-1-ol serves as a representative benchmark to evaluate the catalytic efficiency of these photocatalysts. This reaction is valued for its atom economy and the formation of a new carbon-carbon and carbon-halogen bond in a single step.
| Photocatalyst | Reaction Time (h) | Product Yield (%) | Catalyst Loading (mol%) | Light Source |
| [Ru(phen)₃]²⁺ | Data not available | Data not available | Typically 1-2 | Blue Light (approx. 450 nm) |
| [Ru(bpy)₃]²⁺ | 24 | 17 | 1.0 | Blue Light (household bulb) |
| fac-[Ir(ppy)₃] | 24 | 17 | 1.0 | Blue Light (household bulb) |
| Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | 24 | 97 (isolated) | 0.01 | Blue Light (household bulb) |
Experimental Protocols
A general experimental procedure for the photoredox-catalyzed ATRA reaction is as follows. Specific modifications may be required based on the chosen photocatalyst and substrates.
General Procedure for Photocatalytic ATRA Reaction:
A solution of the olefin (e.g., 5-hexen-1-ol, 1.0 equiv.), the alkyl halide (e.g., diethyl 2-bromomalonate, 1.5 equiv.), and the photocatalyst (0.01-2.0 mol%) in a suitable degassed solvent (e.g., acetonitrile or DMF) is prepared in a reaction vessel. The vessel is sealed and the mixture is stirred while being irradiated with a visible light source (e.g., blue LEDs, ~450 nm) at room temperature for the specified reaction time. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the desired product.
Mechanistic Overview and Experimental Workflow
The general mechanism for photoredox catalysis with ruthenium polypyridyl complexes involves the excitation of the catalyst by visible light, followed by either an oxidative or reductive quenching pathway to generate a reactive radical species.
Photocatalytic Cycle
Caption: General photocatalytic cycle for [Ru(phen)₃]²⁺.
Experimental Workflow
Caption: Experimental workflow for a photoredox-catalyzed ATRA reaction.
Discussion and Conclusion
[Ru(phen)₃]²⁺ and [Ru(bpy)₃]²⁺ are foundational photocatalysts that have paved the way for the development of modern photoredox catalysis.[1] Their photophysical properties, including strong absorption in the visible region and long-lived excited states, make them effective for a range of transformations.[1] While they may be outperformed in specific applications by newer, more specialized catalysts like the iridium complexes mentioned, their accessibility, lower cost, and extensive body of literature make them excellent starting points for reaction development and mechanistic studies.
The choice between [Ru(phen)₃]²⁺ and [Ru(bpy)₃]²⁺ often depends on subtle differences in their redox potentials and excited-state energies, which can be further tuned by ligand modification.[2] For highly challenging reductions or oxidations, iridium-based photocatalysts such as fac-[Ir(ppy)₃] are often preferred due to their more potent excited-state redox potentials.
References
The Bromo Substituent's Electronic Influence on 1,10-Phenanthroline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An objective evaluation of the electronic effects of the bromo substituent on the 1,10-phenanthroline scaffold, supported by experimental data.
The introduction of a bromo substituent onto the 1,10-phenanthroline ring system significantly modulates its electronic properties, influencing its reactivity, basicity, and spectroscopic characteristics. This guide provides a comparative analysis of bromo-substituted 1,10-phenanthroline against its unsubstituted counterpart, presenting key experimental data to quantify these electronic effects. Such understanding is crucial for the rational design of novel ligands, catalysts, and pharmaceutical agents based on the phenanthroline framework.
Comparative Analysis of Electronic Properties
The electronic influence of the bromo substituent is multifaceted, primarily driven by its inductive electron-withdrawing nature and its weaker resonance effects. This is quantitatively reflected in the compound's basicity (pKa), the chemical environment of its protons (¹H NMR), and its electronic absorption profile (UV-Vis spectroscopy).
Basicity (pKa)
The bromo substituent markedly decreases the basicity of the 1,10-phenanthroline nitrogen atoms. This is attributed to the electron-withdrawing inductive effect of the bromine atom, which reduces the electron density on the nitrogen atoms, making them less available for protonation.
| Compound | pKa | Reference |
| 1,10-Phenanthroline | 4.84 | [1] |
| 5-Bromo-1,10-phenanthroline | 3.98 (Predicted) | [2][3] |
¹H NMR Spectroscopy
The electron-withdrawing nature of the bromo substituent deshields the protons on the phenanthroline ring, leading to a downfield shift in their resonance signals in the ¹H NMR spectrum. The effect is most pronounced for protons in close proximity to the bromo group.
| Proton Position | 1,10-Phenanthroline (δ, ppm in CDCl₃) | 5-Bromo-1,10-phenanthroline (δ, ppm in CDCl₃) |
| H-2, H-9 | 9.23 | 9.22 |
| H-3, H-8 | 7.74 | 7.71 |
| H-4, H-7 | 8.79 | 8.69 (H-4), 8.20 (H-7) |
| H-5, H-6 | 7.74 | 8.17 (H-6) |
Note: The assignments for 5-bromo-1,10-phenanthroline are based on available spectral data and may require further 2D NMR analysis for unambiguous confirmation.[4][5]
UV-Vis Spectroscopy
The introduction of a bromo substituent can cause a bathochromic (red) shift in the absorption maxima of the π-π* transitions in the UV-Vis spectrum of 1,10-phenanthroline, indicative of a change in the electronic structure of the chromophore.
| Compound | λmax (nm) | Solvent | Reference |
| 1,10-Phenanthroline | ~265 | Ethanol | [6] |
| Bromo-substituted Phenanthrolines | A bathochromic shift is generally observed. | Various | [7] |
Hammett Substituent Constant (σ)
| Substituent | σ (meta) | σ (para) |
| -Br | 0.39 | 0.23 |
These values are for substituted benzoic acids and should be used as an estimation for the phenanthroline system.[8][9]
Experimental Protocols
Synthesis of 5-Bromo-1,10-phenanthroline
Materials:
-
1,10-Phenanthroline
-
Oleum (15%)
-
Bromine
-
Ammonium hydroxide (NH₄OH)
-
Chloroform (CHCl₃)
-
Sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Methylene chloride (CH₂Cl₂)
Procedure:
-
A 3.6 g (20 mmol) sample of 1,10-phenanthroline is placed in a heavy-walled glass reaction tube.[10]
-
The reaction vessel is cooled in an ice bath, and 12 mL of 15% oleum and 0.60 mL (11.6 mmol) of bromine are added.[10]
-
The reaction tube is then placed in a silicon oil bath, and the temperature is slowly raised to 135 °C.[10]
-
After 23 hours, the reaction mixture is cooled to room temperature, poured over ice, and neutralized with NH₄OH.[10]
-
The mixture is extracted with CHCl₃.[10]
-
The organic extracts are dried over Na₂SO₄.[10]
-
The crude product is recrystallized from hot diethyl ether with a minimum amount of CH₂Cl₂ to yield 5-bromo-1,10-phenanthroline.[10]
Determination of pKa by Potentiometric Titration
This protocol is adapted from a general procedure for determining the pKa of 1,10-phenanthroline derivatives.
Materials and Equipment:
-
Bromo-substituted 1,10-phenanthroline
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.05 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.4 M), carbonate-free
-
Potassium hydrogen phthalate (for standardization of NaOH)
-
Sodium chloride (NaCl) to maintain constant ionic strength
-
pH meter with a combination electrode
-
Autotitrator or manual titration setup
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.01 and 9.18).
-
Sample Preparation: Prepare a solution of the bromo-substituted 1,10-phenanthroline in a known concentration of standardized HCl. Add NaCl to maintain a constant ionic strength (e.g., 0.16 M).
-
Titration: Titrate the sample solution with a standardized NaOH solution at a constant temperature (e.g., 298 K). Record the pH values after each addition of titrant.
-
Data Analysis: Plot the pH as a function of the volume of NaOH added. The pKa can be determined from the titration curve, typically at the half-equivalence point. For overlapping protonation constants, specialized software (e.g., MINIQUAD75) can be used to refine the pKa values from the potentiometric data.
NMR Spectroscopic Analysis
Equipment and Reagents:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve a few milligrams of the bromo-substituted 1,10-phenanthroline in the deuterated solvent in an NMR tube. Add a small amount of TMS.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis: Calibrate the spectrum using the TMS signal at 0.00 ppm. Determine the chemical shifts (δ) and coupling constants (J) of the signals. Compare the spectrum to that of unsubstituted 1,10-phenanthroline to identify shifts caused by the bromo substituent.
UV-Vis Spectroscopic Analysis
Equipment and Reagents:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile)
Procedure:
-
Sample Preparation: Prepare a stock solution of the bromo-substituted 1,10-phenanthroline of a known concentration in the chosen solvent. Prepare a series of dilutions from the stock solution.
-
Baseline Correction: Record a baseline spectrum of the solvent in the cuvette.
-
Data Acquisition: Record the absorbance spectra of the sample solutions over the desired wavelength range (e.g., 200-400 nm).
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Compare the λmax values and molar absorptivity (ε) to those of unsubstituted 1,10-phenanthroline.
Logical Framework
The following diagram illustrates the relationship between the bromo substituent and the resulting electronic and chemical properties of the 1,10-phenanthroline molecule.
Caption: Electronic effects of the bromo substituent on 1,10-phenanthroline.
References
- 1. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 2. 5-bromo-1,10-phenanthroline CAS#: 40000-20-2 [amp.chemicalbook.com]
- 3. 5-bromo-1,10-phenanthroline CAS#: 40000-20-2 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. web.viu.ca [web.viu.ca]
- 9. global.oup.com [global.oup.com]
- 10. 5-bromo-1,10-phenanthroline synthesis - chemicalbook [chemicalbook.com]
comparative analysis of the coordination chemistry of substituted phenanthrolines
A Comparative Guide to the Coordination Chemistry of Substituted Phenanthrolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the coordination chemistry of 1,10-phenanthroline (phen) and its substituted derivatives. 1,10-phenanthroline is a highly versatile N,N'-chelating ligand renowned for its strong and rigid coordination to a wide range of metal ions.[1][2] The strategic functionalization of the phenanthroline backbone allows for the fine-tuning of the steric and electronic properties of its metal complexes, making it a cornerstone in the development of materials for catalysis, solar energy conversion, molecular sensing, and therapeutics.[1][3] This document summarizes key performance data, details common experimental protocols, and visualizes fundamental concepts to aid in the rational design of novel metal complexes.
The Influence of Substitution on Coordination Properties
The chemical and physical properties of metal-phenanthroline complexes are profoundly influenced by the nature and position of substituents on the phenanthroline ring. These effects can be broadly categorized as steric and electronic.
Steric Effects
Substituents placed at the 2- and 9-positions, adjacent to the coordinating nitrogen atoms, exert significant steric hindrance. This steric pressure directly impacts the coordination geometry and stability of the resulting metal complex.
-
Coordination Geometry: For metals that prefer a planar coordination geometry with multiple phenanthroline ligands, such as Cu(I), bulky substituents at the 2,9-positions force a distortion from a square-planar to a more tetrahedral geometry.[4] This geometric constraint is crucial in applications like dye-sensitized solar cells, where it can influence electron transfer rates.[5]
-
Complex Stability: Extreme steric bulk can prevent the coordination of multiple substituted ligands or favor the formation of complexes with a lower ligand-to-metal ratio. For instance, while unsubstituted phenanthroline readily forms [Ni(phen)₃]²⁺, highly hindered derivatives may only form [Ni(L)₂X₂] or [Ni(L)X₂] species.[6]
-
Reactivity: The steric environment can modulate the accessibility of the metal center to substrates, thereby influencing the catalytic activity of the complex.[4]
Electronic Effects
Substituents at the 3,8-, 4,7-, and 5,6-positions primarily exert electronic effects, modifying the electron density on the phenanthroline ligand and, consequently, the coordinated metal center.
-
Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) or amino (-NH₂) increase the electron density on the ligand. This strengthens the σ-donating ability of the nitrogen atoms, which can stabilize higher oxidation states of the metal. EDGs also raise the energy of the ligand's π* orbitals, leading to a blue shift in metal-to-ligand charge transfer (MLCT) absorption bands.[7]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), chloro (-Cl), or phenyl (-Ph) decrease the electron density. This weakens the σ-donation but enhances the π-accepting ability of the ligand by lowering the energy of the π* orbitals.[7][8] This effect typically results in a red-shift of MLCT bands and can make the metal center easier to reduce.[8][9] These modulations are critical for tuning the photophysical and electrochemical properties of complexes, particularly for Ru(II) and Cu(I) systems used in photocatalysis and sensing.[10][11]
Comparative Data on Substituted Phenanthroline Complexes
The following tables summarize key performance metrics for various metal complexes of substituted phenanthrolines, providing a basis for comparison.
Table 1: Photophysical Properties of Selected Ruthenium(II) Complexes
| Complex | Substituent(s) | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_em) | Lifetime (τ) (ns) | Reference |
|---|---|---|---|---|---|---|
| [Ru(phen)₃]²⁺ | None | ~448 | ~610 | ~0.03 | ~500 | [12] |
| [Ru(bpy)₂(5-Cl-phen)]²⁺ | 5-Chloro | ~450 | ~610 | - | - | [9] |
| [Ru(bpy)₂(3-Ph-phen)]²⁺ | 3-Phenyl | ~452 | ~614 | - | - | [10] |
| [Ru(bpy)₂(2,9-diPh-phen)]²⁺ | 2,9-Diphenyl | ~450 | ~625 | - | - | [10] |
| [Ru(4-phen-2C-Ph)₃Et]²⁺ | 4-Phenyl (linked) | - | - | 0.202 | 3860 |[13] |
Note: Photophysical properties are highly dependent on the solvent and temperature. Data presented are for room temperature in acetonitrile or similar organic solvents.
Table 2: Electrochemical Properties of Selected Copper(I) Complexes
| Complex | Substituent(s) | E½ (Cu²⁺/Cu⁺) (V vs. Fc/Fc⁺) | Solvent | Reference |
|---|---|---|---|---|
| [Cu(phen)₂]⁺ | None | +0.05 | CH₂Cl₂ | [4] |
| [Cu(dmp)₂]⁺ | 2,9-Dimethyl | +0.63 | CH₂Cl₂ | [4] |
| [Cu(dpp)₂]⁺ | 2,9-Diphenyl | +0.65 | CH₂Cl₂ | [14] |
| [Cu(dop)₂]⁺ | 2,9-Di(o-tolyl) | +0.76 | CH₂Cl₂ |[14] |
Note: dmp = 2,9-dimethyl-1,10-phenanthroline; dpp = 2,9-diphenyl-1,10-phenanthroline; dop = 2,9-di(o-tolyl)-1,10-phenanthroline. Potentials are influenced by the solvent and supporting electrolyte.[4]
Table 3: DNA Binding and Biological Activity
| Compound | Interaction Mode | DNA Binding Affinity | Cytotoxicity | Reference |
|---|---|---|---|---|
| [Ru(phen)₃]²⁺ | Intercalation/Groove Binding | log K ≈ 4 | Moderate | [15] |
| [Pt(L1)Cl₂] (L1 = phen-carboxamide) | π-π stacking | ΔT_m ≈ 20 °C (quadruplex) | - | [16] |
| [Co(4,7-diMe-phen)₃]³⁺ | Weak interaction | Weak | Selective (PC-3 cells) | [17] |
| Cu(phen)₂²⁺ | ROS generation, DNA cleavage | Strong | High |[18][19] |
Note: Binding affinity and cytotoxicity are highly system-dependent. ΔT_m refers to the change in melting temperature of DNA upon complex binding, indicating stabilization.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of novel substituted phenanthroline complexes.
Protocol 1: Synthesis of a 2,9-Disubstituted Phenanthroline Ligand
This protocol is a general method for synthesizing 2,9-diaryl-1,10-phenanthrolines via an organolithium reagent, adapted from published procedures.[14]
-
Preparation of Organolithium Reagent:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the appropriate aryl bromide (e.g., o-bromotoluene, 4.2 mmol) in anhydrous diethyl ether (15 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 4.4 mmol) dropwise via syringe.
-
Stir the solution at 0 °C for 30-60 minutes. The formation of the lithium reagent is often indicated by a color change.
-
-
Reaction with 1,10-Phenanthroline:
-
In a separate flame-dried flask, create a suspension of 1,10-phenanthroline (1.0 mmol) in anhydrous diethyl ether (10 mL).
-
Cool the phenanthroline suspension to 0 °C.
-
Slowly add the freshly prepared organolithium solution to the phenanthroline suspension via cannula.
-
Allow the reaction mixture to warm to room temperature and stir overnight. The solution will typically develop a deep color (e.g., bright red).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry with anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of dichloromethane, ethyl acetate, and hexanes) to isolate the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Synthesis of a Ru(bpy)₂(substituted-phen)₂ Complex
This protocol describes a standard method for preparing heteroleptic ruthenium(II) complexes.[11]
-
Synthesis of Precursor:
-
React RuCl₃·xH₂O with an excess of 2,2'-bipyridine (bpy) in ethanol or a similar solvent at reflux to synthesize the cis-[Ru(bpy)₂Cl₂] precursor. Purify the precursor by chromatography.
-
-
Complexation Reaction:
-
In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (0.2 mmol) and the desired substituted phenanthroline ligand (0.2 mmol) in dry ethanol (15 mL).
-
Heat the reaction mixture at 100 °C in a microwave reactor or at reflux for several hours until the reaction is complete (monitor by TLC or HPLC).
-
-
Anion Exchange and Purification:
-
Cool the reaction mixture to room temperature and partially evaporate the solvent.
-
Add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the complex as its PF₆⁻ salt.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and then a small amount of diethyl ether.
-
Recrystallize the complex from an acetone/ether or acetonitrile/ether solvent system to obtain the pure product.
-
Characterize the final complex by ¹H NMR, ESI-MS, UV-Vis, and emission spectroscopy.
-
Protocol 3: DNA Interaction Study via Ethidium Bromide (EtBr) Displacement Assay
This fluorescence-based assay determines if a complex can displace EtBr from DNA, suggesting an intercalative binding mode.[17][20]
-
Preparation of Solutions:
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl, pH 7.4) and determine its concentration spectrophotometrically.
-
Prepare a stock solution of ethidium bromide (EtBr) in the same buffer.
-
Prepare stock solutions of the test complexes in an appropriate solvent (e.g., DMSO or water) that is miscible with the buffer.
-
-
Fluorescence Titration:
-
In a quartz cuvette, prepare a solution containing the buffer, ct-DNA, and EtBr. Allow it to incubate for 5-10 minutes to ensure complete binding of EtBr to DNA. The concentrations should be chosen to give a strong initial fluorescence signal.
-
Record the fluorescence emission spectrum of the DNA-EtBr adduct (excitation ~520 nm, emission scan ~550-700 nm). The peak maximum should be near 600 nm.
-
Add small aliquots of the test complex stock solution to the cuvette, incubating for 2-5 minutes after each addition.
-
Record the fluorescence emission spectrum after each addition. A decrease in fluorescence intensity indicates displacement of EtBr by the complex.
-
-
Data Analysis:
-
Plot the fluorescence intensity (I/I₀) versus the concentration of the complex, where I₀ is the initial fluorescence intensity and I is the intensity after each addition.
-
The data can be analyzed using the Stern-Volmer equation to calculate the quenching constant (K_sv), which provides a measure of the complex's DNA binding affinity.[20]
-
Visualizations of Key Concepts and Workflows
The following diagrams, generated using DOT language, illustrate important relationships and processes in the study of substituted phenanthrolines.
Caption: Impact of substituent position on complex properties.
Caption: Experimental workflow for phenanthroline complexes.
Caption: DNA interaction modes for metal-phen complexes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Steric vs electronic effects and solvent coordination in the electrochemistry of phenanthroline-based copper complexes [ouci.dntb.gov.ua]
- 6. 2‑Substituted vs 2,9-Disubstituted Phenanthroline-NiII-halides: Speciation Control and Structural Elucidation in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Influence of Electronic Modulation of Phenanthroline-Derived Ligands on Separation of Lanthanides and Actinides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ruthenium( ii ) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT01364A [pubs.rsc.org]
- 12. Ru(II) Phenanthroline-Based Oligothienyl Complexes as Phototherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Effect of metal coordination on the interaction of substituted phenanthroline and pyridine ligands with quadruplex DNA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Water-soluble Co(III) complexes of substituted phenanthrolines with cell selective anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. farmaciajournal.com [farmaciajournal.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-1,10-phenanthroline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 2-Bromo-1,10-phenanthroline, a halogenated heterocyclic compound.
Immediate Safety and Handling Precautions
This compound is classified as an acute oral toxicant, a skin irritant, a serious eye damage agent, and is hazardous to the aquatic environment with long-lasting effects. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, if handling large quantities or there is a risk of splashing, additional protective clothing.
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Disposal Plan: The Primary Route
The recommended and safest method for the disposal of this compound is through a licensed and approved waste disposal plant. This ensures that the compound is handled and treated in accordance with environmental regulations. Do not dispose of this chemical down the drain or in regular waste streams.
Key Logistical Steps for Disposal:
-
Segregation: As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams. This is crucial for proper treatment and to avoid potentially hazardous reactions.
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste: this compound". Include the chemical formula (C₁₂H₇BrN₂) and any other relevant hazard information.
-
Container: Use a designated, properly sealed, and chemically compatible container for waste collection.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents and strong acids, until it is collected by a licensed waste disposal service.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and its disposal.
| Parameter | Value | Source |
| Physical Properties | ||
| Melting Point | 160-165 °C | |
| Boiling Point (Predicted) | 414.3 ± 25.0 °C | [2] |
| Disposal Parameters | ||
| Recommended Incineration Temperature (for halogenated organics) | ≥ 1100 °C | |
| Hazard Classifications | ||
| Acute Toxicity (Oral) | Category 3 | |
| Skin Corrosion/Irritation | Category 2 | |
| Serious Eye Damage/Eye Irritation | Category 1 | |
| Hazardous to the Aquatic Environment (Long-Term) | Category 1 |
Experimental Protocols: The Professional Approach to Disposal
The primary and professionally recognized protocol for the disposal of this compound is incineration . Halogenated organic compounds require high-temperature incineration to ensure complete destruction and to prevent the formation of toxic byproducts. The recommended temperature for the incineration of waste containing more than 1% of halogenated organic substances is at least 1100 °C.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory.
References
Personal protective equipment for handling 2-Bromo-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-1,10-phenanthroline. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk to personnel and the environment. Before beginning any work, it is imperative to consult the Safety Data Sheet (SDS) for this compound.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. The primary hazards include acute oral toxicity, skin irritation, and serious eye damage. It is also very toxic to aquatic life.[1] The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield may be necessary if there is a risk of splashing. | Must conform to EN 166 (EU) or NIOSH (US) standards.[2] |
| Skin Protection | Chemical-resistant, impervious gloves. A flame-retardant and impervious lab coat or clothing. | While specific data for this compound is limited, nitrile or neoprene gloves are generally recommended for handling bromo-aromatic compounds. Always inspect gloves for integrity before use.[2][3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if ventilation is inadequate or if dust is generated. | A full-face respirator may be required if exposure limits are exceeded.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
Preparation:
-
Consult the SDS: Before handling, thoroughly read and understand the Safety Data Sheet for this compound.
-
Work Area: All work must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.
-
Gather Materials: Assemble all necessary PPE and inspect it for any damage. Have spill cleanup materials (such as an inert absorbent) readily available.
Handling:
-
Personal Protection: Don the appropriate PPE as outlined in the table above.
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.
-
Dispensing: Use appropriate tools (e.g., spatula, scoop) to handle the chemical. Avoid direct contact with skin and eyes.
-
Container Management: Keep the container tightly closed when not in use.[5]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory area.[1][5]
Storage:
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Container: Keep the compound in its original, tightly sealed container.
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Disposal Plan: Step-by-Step Guide
Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and comply with regulations.
Waste Collection:
-
Segregation: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, absorbent pads) in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Container: Use a compatible, sealable container for waste collection.
Storage of Waste:
-
Location: Store the hazardous waste container in a designated, secure area, away from general laboratory traffic and incompatible materials.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
Disposal Procedure:
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and qualified chemical waste disposal company.[5]
-
Documentation: Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Regulatory Compliance: Ensure all disposal activities are in strict accordance with local, state, and federal environmental regulations. Do not discharge this chemical into the sewer system.[2]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
